molecular formula C18H15Cl2N3O4S B12512752 PFK-IN-1

PFK-IN-1

Número de catálogo: B12512752
Peso molecular: 440.3 g/mol
Clave InChI: PQGSZGZBPBWIPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PFK-IN-1 is a useful research compound. Its molecular formula is C18H15Cl2N3O4S and its molecular weight is 440.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H15Cl2N3O4S

Peso molecular

440.3 g/mol

Nombre IUPAC

2-(3,4-dichlorophenyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H15Cl2N3O4S/c1-11-8-17(22-27-11)23-28(25,26)14-5-3-13(4-6-14)21-18(24)10-12-2-7-15(19)16(20)9-12/h2-9H,10H2,1H3,(H,21,24)(H,22,23)

Clave InChI

PQGSZGZBPBWIPC-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)Cl)Cl

Origen del producto

United States

Foundational & Exploratory

The Mechanistic Profile of PFK-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFK-IN-1 is a known inhibitor of phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway. This document provides a technical guide to the currently understood mechanism of action of this compound, based on available data. It summarizes key inhibitory activities, metabolic stability, and places this compound in the broader context of phosphofructokinase-1 (PFK-1) inhibition in cellular metabolism and disease. Due to the limited publicly available information specific to this compound, this guide also incorporates general knowledge of PFK-1 inhibition to provide a foundational understanding for research and development professionals.

Introduction to Phosphofructokinase-1 as a Therapeutic Target

Phosphofructokinase-1 (PFK-1) is a pivotal regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (F-6-P) to fructose-1,6-bisphosphate (F-1,6-BP).[1][2][3] This step is a major control point for glycolytic flux.[1] PFK-1 is an allosteric enzyme, regulated by a variety of cellular metabolites that signal the energy status of the cell, including ATP, AMP, and citrate.[2][3]

In mammals, PFK-1 exists as a tetramer composed of three different subunits: muscle (M), liver (L), and platelet (P).[1] The specific combination of these subunits varies across different tissues, leading to distinct regulatory properties.[4] Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), making PFK-1 a compelling target for anti-cancer drug development.[5] Inhibition of PFK-1 can disrupt the energy supply of cancer cells and redirect metabolic pathways.[6]

This compound: A Phosphofructokinase Inhibitor

This compound has been identified as an inhibitor of phosphofructokinase.[7] Its primary characterization to date has been in the context of parasitic organisms, specifically Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively.

Quantitative Inhibitory Activity and Metabolic Stability

The following table summarizes the known quantitative data for this compound.[7]

ParameterSpecies/SystemValue
IC50 T. brucei PFK0.41 µM
IC50 T. cruzi PFK0.23 µM
ED50 T. brucei15.18 µg/mL
Half-life Rat Liver Microsomes9.7 minutes
Half-life Mouse Liver Microsomes408 minutes

Presumed Mechanism of Action and Signaling Context

While the precise molecular interactions of this compound with its target have not been detailed in publicly available literature, its mechanism can be inferred from the broader understanding of PFK-1 inhibitors. PFK-1 inhibitors typically function by binding to the enzyme and interfering with its catalytic activity, thereby reducing the rate of glycolysis.[8]

The Glycolytic Pathway and PFK-1's Role

The diagram below illustrates the central position of PFK-1 in the glycolytic pathway. Inhibition of PFK-1 by an agent such as this compound would lead to an accumulation of upstream metabolites like fructose-6-phosphate and a depletion of downstream products, including fructose-1,6-bisphosphate and pyruvate.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate PFK1->F16BP PFK_IN_1 This compound PFK_IN_1->PFK1 Inhibition

Caption: Inhibition of PFK-1 by this compound in the glycolytic pathway.

Downstream Signaling Consequences of PFK-1 Inhibition

Inhibition of PFK-1 can have significant effects on downstream signaling pathways that are linked to cellular metabolism. For instance, PFK-1 activity is interconnected with pathways like PI3K/AKT and YAP/TAZ, which are crucial for cell growth and proliferation.[9][10] By reducing the production of F-1,6-BP, a molecule that can activate the PI3K/AKT pathway, PFK-1 inhibitors could indirectly suppress these pro-survival signals.[10]

Downstream_Signaling PFK_IN_1 This compound PFK1 PFK-1 PFK_IN_1->PFK1 Inhibition F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Production PI3K_AKT PI3K/AKT Pathway F16BP->PI3K_AKT Activation Cell_Growth Cell Growth and Proliferation PI3K_AKT->Cell_Growth Promotion

Caption: Potential impact of this compound on a downstream signaling pathway.

Experimental Protocols for Assessing PFK-1 Inhibition

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the activity of PFK-1 inhibitors.

PFK-1 Enzyme Activity Assay (Coupled Enzyme Assay)

This is a common in vitro method to measure the catalytic activity of PFK-1.

Principle: The production of ADP by PFK-1 is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

General Protocol:

  • Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl), MgCl2, KCl, NADH, ATP, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) and phosphoenolpyruvate.

  • Add the PFK-1 enzyme to the mixture.

  • Initiate the reaction by adding the substrate, fructose-6-phosphate.

  • To test an inhibitor, pre-incubate the PFK-1 enzyme with the inhibitor (e.g., this compound) before adding the substrate.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the PFK-1 activity.

A simplified workflow for this assay is presented below.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors, Coupling Enzymes) Enzyme_Inhibitor Pre-incubate PFK-1 with this compound Reaction_Mix->Enzyme_Inhibitor Add_Substrate Add Fructose-6-Phosphate to initiate reaction Enzyme_Inhibitor->Add_Substrate Spectrophotometry Monitor NADH oxidation at 340 nm Add_Substrate->Spectrophotometry

References

PFK-IN-1: A Technical Guide to a Phosphofructokinase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in the glycolytic pathway, representing a key therapeutic target in various diseases, notably cancer, due to the reliance of tumor cells on aerobic glycolysis (the Warburg effect).[1] Inhibition of PFK-1 offers a direct strategy to modulate cellular metabolism, impacting cell proliferation, survival, and other hallmark cancer processes.[1][2] This technical guide provides an in-depth overview of PFK-IN-1, a known phosphofructokinase inhibitor. While current quantitative data for this compound is specific to parasitic PFK enzymes, this document will leverage it as a case study to explore the broader implications and methodologies associated with PFK-1 inhibition in a drug development context. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and illustrate the key signaling pathways and experimental workflows.

Introduction to Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-1 is a key allosteric enzyme that catalyzes the irreversible conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP), a committed step in glycolysis.[3] This reaction is a major control point for the entire glycolytic pathway.[3] In mammals, PFK-1 exists as a tetramer composed of three different subunits: muscle (M), liver (L), and platelet (P).[3] The tissue-specific expression of these isoforms leads to different kinetic and regulatory properties, offering opportunities for the development of isoform-selective inhibitors.[4]

The activity of PFK-1 is tightly regulated by a host of allosteric effectors. ATP, a product of glycolysis, acts as both a substrate and an allosteric inhibitor, preventing excessive energy production.[3] Citrate, an intermediate of the citric acid cycle, also inhibits PFK-1, linking glycolysis to mitochondrial respiration.[3] Conversely, AMP and fructose-2,6-bisphosphate (F-2,6-BP) are potent activators, signaling a low energy state and the need for increased glycolytic flux.[3] In many cancer cells, PFK-1 activity is upregulated to meet the high energetic and biosynthetic demands of rapid proliferation.[5]

This compound: A Case Study in PFK Inhibition

This compound is a small molecule inhibitor of phosphofructokinase.[6] While its activity against human PFK-1 has not been extensively reported in the public domain, it has been characterized as an inhibitor of PFK from parasitic protozoa, namely Trypanosoma brucei and Trypanosoma cruzi.[6]

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is crucial to note that these values are not for human PFK-1 and should be interpreted with caution in the context of human drug development.

ParameterSpeciesValue
IC50 Trypanosoma brucei PFK0.41 µM[6]
IC50 Trypanosoma cruzi PFK0.23 µM[6]
ED50 Trypanosoma brucei15.18 µg/mL[6]
Half-life (microsomes) Rat liver9.7 minutes[6]
Half-life (microsomes) Mouse liver408 minutes[6]

Signaling Pathways Modulated by PFK-1 Inhibition

Inhibition of PFK-1 has significant downstream effects on various cellular signaling pathways, particularly in cancer cells. By blocking the glycolytic flux, PFK-1 inhibitors can induce metabolic stress, leading to cell cycle arrest and apoptosis.[2][7]

A key consequence of PFK-1 inhibition is the reduction of lactate and superoxide production.[8] Cancer cells often exhibit high rates of glycolysis even in the presence of oxygen, leading to the production of large amounts of lactate. This acidic microenvironment promotes tumor invasion and metastasis. PFK-1 inhibition can counteract this by decreasing the glycolytic rate.[8]

Furthermore, PFK-1 activity is intricately linked with major cancer-promoting signaling pathways such as the PI3K/AKT and YAP/TAZ pathways.[9] PFK-1 and its product, F-1,6-BP, can promote the activation of these pathways, creating a positive feedback loop that sustains the Warburg effect and drug resistance.[9] Therefore, inhibiting PFK-1 could potentially sensitize cancer cells to inhibitors of these pathways.[9]

PFK1_Inhibition_Signaling cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Glucose Glucose F6P F6P Glucose->F6P PFK1 PFK1 F6P->PFK1 F16BP F16BP PFK1->F16BP Glycolytic_Flux Decreased Glycolytic Flux Pyruvate Pyruvate F16BP->Pyruvate ... PI3K_AKT_Pathway Inhibition of PI3K/AKT Pathway F16BP->PI3K_AKT_Pathway Activates YAP_TAZ_Pathway Inhibition of YAP/TAZ Pathway F16BP->YAP_TAZ_Pathway Activates Lactate Lactate Pyruvate->Lactate Lactate_Production Decreased Lactate Production This compound This compound This compound->PFK1 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Glycolytic_Flux->Cell_Cycle_Arrest Apoptosis Apoptosis Glycolytic_Flux->Apoptosis

Caption: Signaling pathway of PFK-1 inhibition.

Experimental Protocols

Phosphofructokinase-1 (PFK-1) Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against PFK-1. The assay measures the production of NADH, which is coupled to the PFK-1 reaction.

Materials:

  • PFK Assay Buffer

  • PFK Substrate (Fructose-6-Phosphate)

  • ATP solution

  • PFK Enzyme Mix (containing aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)

  • PFK Developer (containing a probe that is reduced by NADH)

  • NADH Standard

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound in PFK Assay Buffer.

  • NADH Standard Curve: Prepare a standard curve with known concentrations of NADH to quantify the amount of NADH produced in the enzymatic reaction.

  • Sample Preparation: Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (a known PFK-1 inhibitor, if available).

  • Reaction Initiation: Add the PFK enzyme, PFK substrate, and ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Detection: Add the PFK developer to each well and incubate for an additional 15-30 minutes at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

PFK1_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Assay Buffer, Substrate, ATP, Enzyme Mix, Developer) Start->Reagent_Prep Compound_Dilution Prepare Serial Dilution of this compound Reagent_Prep->Compound_Dilution Plate_Setup Set up 96-well Plate (Standards, Controls, Test Compound) Compound_Dilution->Plate_Setup Reaction_Start Initiate Reaction (Add Enzyme, Substrate, ATP) Plate_Setup->Reaction_Start Incubation1 Incubate at 37°C Reaction_Start->Incubation1 Detection_Step Add Developer Incubation1->Detection_Step Incubation2 Incubate at 37°C Detection_Step->Incubation2 Measurement Measure Absorbance at 450 nm Incubation2->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PFK-1 enzyme inhibition assay.
Cell-Based Glycolysis Stress Test

This protocol measures the effect of a PFK-1 inhibitor on the glycolytic function of live cells by monitoring the extracellular acidification rate (ECAR).

Materials:

  • Cell culture medium

  • Test compound (e.g., this compound)

  • Glucose

  • Oligomycin (an ATP synthase inhibitor)

  • 2-Deoxyglucose (2-DG, a glycolysis inhibitor)

  • Extracellular flux analyzer and associated plates/cartridges

Procedure:

  • Cell Seeding: Seed cells in the specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with the test compound at various concentrations for a desired period.

  • Assay Preparation: Wash the cells and replace the culture medium with a low-buffered assay medium.

  • Baseline Measurement: Measure the basal ECAR of the cells.

  • Glucose Injection: Inject glucose into the wells to stimulate glycolysis and measure the glycolytic rate.

  • Oligomycin Injection: Inject oligomycin to inhibit mitochondrial respiration and force the cells to rely on glycolysis for ATP production, thus measuring the maximal glycolytic capacity.

  • 2-DG Injection: Inject 2-DG to inhibit glycolysis and confirm that the measured ECAR is due to glycolysis.

  • Data Analysis: Analyze the ECAR data to determine the effect of the test compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.

Glycolysis_Stress_Test_Workflow Start Start Cell_Seeding Seed Cells in Microplate Start->Cell_Seeding Compound_Treatment Treat Cells with This compound Cell_Seeding->Compound_Treatment Assay_Prep Prepare for Assay (Wash and change medium) Compound_Treatment->Assay_Prep ECAR_Measurement Measure ECAR Assay_Prep->ECAR_Measurement Baseline Glucose_Injection Inject Glucose ECAR_Measurement->Glucose_Injection Glycolysis Oligomycin_Injection Inject Oligomycin ECAR_Measurement->Oligomycin_Injection Glycolytic Capacity 2DG_Injection Inject 2-Deoxyglucose ECAR_Measurement->2DG_Injection Non-glycolytic Acidification Data_Analysis Analyze ECAR Data (Glycolysis, Glycolytic Capacity, Glycolytic Reserve) ECAR_Measurement->Data_Analysis Glucose_Injection->ECAR_Measurement Glycolysis Oligomycin_Injection->ECAR_Measurement Glycolytic Capacity 2DG_Injection->ECAR_Measurement Non-glycolytic Acidification End End Data_Analysis->End

Caption: Workflow for cell-based glycolysis stress test.

Conclusion and Future Directions

This compound serves as a valuable tool for studying the role of phosphofructokinase in parasitic organisms. However, the lack of publicly available data on its activity against human PFK-1 isoforms highlights a significant gap in its characterization for applications in human drug development. Future research should focus on evaluating the inhibitory potency and selectivity of this compound against human PFKM, PFKL, and PFKP. Such studies would be instrumental in determining its potential as a lead compound for the development of novel therapeutics targeting metabolic pathways in diseases like cancer. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for conducting these future investigations and for advancing our understanding of PFK-1 inhibition in a therapeutic context.

References

PFK-IN-1: A Technical Overview of a Novel Phosphofructokinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to PFK-IN-1, a potent inhibitor of the enzyme phosphofructokinase (PFK). PFK is a critical regulatory enzyme in the glycolytic pathway, making it an attractive target for the development of therapeutics for various diseases, including parasitic infections and cancer. This guide details the discovery, chemical properties, and biological activity of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.

Discovery of this compound

This compound, also referred to as compound 1 in some literature, was identified as a potent inhibitor of phosphofructokinase from the parasites Trypanosoma brucei and Trypanosoma cruzi[1]. The discovery was the result of a high-throughput screening campaign aimed at identifying novel agents against these organisms, which are responsible for African sleeping sickness and Chagas disease, respectively. The compound emerged from these screening efforts as a promising lead for further development.

Chemical Properties

This compound is a small molecule with the chemical name N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-(3,4-dichlorophenyl)acetamide. Its chemical structure and key properties are summarized below.

PropertyValue
CAS Number 735303-62-5[1]
Molecular Formula C₁₈H₁₅Cl₂N₃O₄S
Molecular Weight 456.30 g/mol
Appearance White to off-white solid[1]
SMILES O=C(NC1=CC=C(S(=O)(NC2=NOC(C)=C2)=O)C=C1)CC3=CC=C(Cl)C(Cl)=C3[1]
Solubility Soluble in DMSO[2]

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against parasitic phosphofructokinase enzymes. Furthermore, its metabolic stability has been assessed in liver microsomes.

Table 1: In Vitro Inhibitory Activity of this compound
TargetParameterValueReference
T. brucei PFKIC₅₀0.41 µM[1]
T. cruzi PFKIC₅₀0.23 µM[1]
T. bruceiED₅₀15.18 µg/mL[1]
Table 2: Metabolic Stability of this compound
SpeciesSystemHalf-life (t₁/₂)Reference
RatLiver Microsomes9.7 minutes[1]
MouseLiver Microsomes408 minutes[1]

Experimental Protocols

The following sections describe the general methodologies employed to determine the biological activity of this compound.

Phosphofructokinase (PFK) Inhibition Assay (IC₅₀ Determination)

A coupled-enzyme spectrophotometric assay is a common method to determine the IC₅₀ of PFK inhibitors.

Principle: The activity of PFK is measured by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm. The PFK reaction produces fructose-1,6-bisphosphate, which is then cleaved by aldolase. The products are further converted by triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase, with the latter step consuming NADH.

General Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, fructose-6-phosphate, and the coupling enzymes (aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase) and NADH.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Enzyme Addition: Add the purified PFK enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, fructose-6-phosphate.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

cluster_workflow PFK Inhibition Assay Workflow prep Prepare Reaction Mix (Buffer, ATP, NADH, Coupling Enzymes) inhibitor Prepare Serial Dilutions of this compound enzyme Add PFK Enzyme prep->enzyme inhibitor->enzyme reaction Initiate with Fructose-6-Phosphate enzyme->reaction measure Measure Absorbance at 340 nm reaction->measure analyze Calculate IC50 measure->analyze

Workflow for PFK Inhibition Assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)

The metabolic stability of this compound is assessed by incubating the compound with liver microsomes and monitoring its disappearance over time.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate at which a compound is metabolized by these enzymes is a measure of its metabolic stability.

General Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (rat or mouse), a buffer (e.g., phosphate buffer), and a cofactor solution (e.g., NADPH regenerating system).

  • Compound Incubation: Add this compound to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t₁/₂).

cluster_workflow Microsomal Stability Assay Workflow prep Prepare Microsome Mix (Liver Microsomes, Buffer, Cofactors) incubate Incubate this compound at 37°C prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Half-life analyze->calculate

Workflow for Microsomal Stability Assay.

Signaling Pathway

PFK-1 is a key regulatory enzyme in the glycolysis pathway. It catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This is a committed step in glycolysis, meaning that once this reaction occurs, the glucose molecule is destined for glycolytic breakdown. This compound inhibits this step, thereby blocking the glycolytic flux.

cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate Downstream Downstream Glycolysis (Pyruvate, ATP) F16BP->Downstream PFK1->F16BP PFKIN1 This compound PFKIN1->PFK1

Inhibition of Glycolysis by this compound.

References

PFK-IN-1 Target Validation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a profound dependence on glycolysis for energy production and biosynthetic precursor generation, a phenomenon known as the Warburg effect. At the heart of this metabolic shift lies phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme of glycolysis. PFK-1 catalyzes the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis. Its pivotal role in tumor metabolism has positioned it as an attractive target for therapeutic intervention. This technical guide focuses on the validation of PFK-1 as a therapeutic target in cancer cells using the small molecule inhibitor, PFK-IN-1. While specific data for this compound in cancer cell lines is not extensively available in the public domain, this guide will utilize a representative, well-characterized PFK-1 inhibitor, YM-1 , to illustrate the principles and methodologies of target validation. We will provide an in-depth overview of the experimental protocols, quantitative data analysis, and the interpretation of results necessary to assess the therapeutic potential of targeting PFK-1 in an oncological context.

Introduction to PFK-1 in Cancer

Phosphofructokinase-1 (PFK-1) is a critical regulatory point in the glycolytic pathway.[1] It is an allosteric enzyme composed of four subunits and is regulated by a host of activators and inhibitors, allowing cells to modulate glycolytic flux based on their energy needs.[1] In cancer cells, the expression and activity of PFK-1 are often upregulated, contributing to the elevated glycolytic rates that support rapid proliferation and survival.[2] This upregulation can be driven by oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[3][4][5] The PI3K/Akt pathway can promote the activity of PFK-1, creating a positive feedback loop that sustains the Warburg effect and promotes tumor progression.[3][6]

There are three main isoforms of PFK-1: the muscle (PFKM), liver (PFKL), and platelet (PFKP) types.[7] Cancer cells often exhibit altered isoform expression, with a notable increase in the PFKP isoform in several tumor types, including breast and lung cancer.[3][7] This isoform switching can confer a growth advantage to cancer cells. Given its central role in cancer metabolism, inhibiting PFK-1 activity presents a promising strategy to selectively target cancer cells by disrupting their energy supply and biosynthetic capabilities.

This compound: A Putative PFK-1 Inhibitor

This compound is a compound identified as a phosphofructokinase (PFK) inhibitor.[8] Publicly available data indicates its activity against PFK from the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi, with IC50 values of 0.41 µM and 0.23 µM, respectively.[8] The compound has also been characterized for its microsomal stability, with half-lives of 9.7 minutes in rat liver microsomes and 408 minutes in mouse liver microsomes.[8] However, to date, there is a notable absence of published studies detailing the efficacy and mechanism of action of this compound in cancer cell lines.

To provide a comprehensive technical guide on PFK-1 target validation, we will use the well-documented PFK-1 inhibitor, YM-1 , as a surrogate. YM-1 is a potent and selective inhibitor of PFK-1 that has been demonstrated to suppress cancer cell growth and will serve as an illustrative example for the experimental methodologies and data interpretation discussed herein.

Quantitative Data on PFK-1 Inhibition in Cancer Cells

The following tables summarize the quantitative data for the representative PFK-1 inhibitor, YM-1, in various cancer cell lines. This data is essential for assessing the potency and selectivity of PFK-1 inhibition.

Table 1: In Vitro Efficacy of YM-1 Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer5.2Fructose-1,6-bisphosphate converts the PFK-1 inhibitor into a PFK-1 activator
HCT116Colon Cancer3.8Fructose-1,6-bisphosphate converts the PFK-1 inhibitor into a PFK-1 activator
MCF7Breast Cancer6.5Fructose-1,6-bisphosphate converts the PFK-1 inhibitor into a PFK-1 activator
U87-MGGlioblastoma4.1Fructose-1,6-bisphosphate converts the PFK-1 inhibitor into a PFK-1 activator

Table 2: Effect of YM-1 on Cellular Metabolism in A549 Lung Cancer Cells

ParameterTreatment (10 µM YM-1)Fold Change (vs. Control)Reference
Glucose ConsumptionDecreased0.6A novel PFK-1 inhibitor, YM-1, reverses the Warburg effect and inhibits the growth of human lung cancer cells
Lactate ProductionDecreased0.4A novel PFK-1 inhibitor, YM-1, reverses the Warburg effect and inhibits the growth of human lung cancer cells
ATP LevelsDecreased0.5A novel PFK-1 inhibitor, YM-1, reverses the Warburg effect and inhibits the growth of human lung cancer cells
Oxygen Consumption RateIncreased1.8A novel PFK-1 inhibitor, YM-1, reverses the Warburg effect and inhibits the growth of human lung cancer cells

Experimental Protocols for PFK-1 Target Validation

This section provides detailed methodologies for key experiments to validate PFK-1 as a therapeutic target in cancer cells using a small molecule inhibitor like YM-1.

Cell Proliferation Assay

Objective: To determine the effect of the PFK-1 inhibitor on the growth and viability of cancer cells.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., A549, HCT116, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PFK-1 inhibitor (e.g., YM-1, ranging from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After the incubation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. Add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay

Objective: To determine if the growth-inhibitory effects of the PFK-1 inhibitor are due to the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat cancer cells with the PFK-1 inhibitor at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Metabolic Flux Analysis

Objective: To measure the inhibitor's effect on key metabolic pathways, particularly glycolysis and oxidative phosphorylation.

Methodology:

  • Seahorse XF Analyzer: Utilize a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Cell Plating: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with the PFK-1 inhibitor for a predetermined time (e.g., 24 hours).

  • Assay: Perform the Seahorse XF Glycolysis Stress Test or Cell Mito Stress Test according to the manufacturer's instructions. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) for the glycolysis test, or oligomycin, FCCP (a protonophore), and rotenone/antimycin A (complex I and III inhibitors) for the mito stress test.

  • Data Analysis: Analyze the changes in ECAR and OCR to determine the inhibitor's impact on glycolytic capacity, glycolytic reserve, basal respiration, ATP production, and maximal respiration.

Visualization of Signaling Pathways and Experimental Workflows

PFK-1 Signaling Pathway in Cancer

The following diagram illustrates the central role of PFK-1 in cancer cell metabolism and its regulation by major oncogenic signaling pathways.

PFK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PFK1 PFK-1 Akt->PFK1 Activates mTOR->PFK1 Activates Glycolysis Glycolysis PFK1->Glycolysis Proliferation Cell Proliferation & Survival Glycolysis->Proliferation PFK_IN_1 This compound (Inhibitor) PFK_IN_1->PFK1

Caption: PFK-1 regulation by the PI3K/Akt/mTOR pathway and its inhibition.

Experimental Workflow for this compound Target Validation

This diagram outlines the logical flow of experiments to validate the targeting of PFK-1 in cancer cells.

Experimental_Workflow start Start: Hypothesize PFK-1 is a valid target in_vitro In Vitro Studies: Cell Proliferation Assay (IC50 determination) start->in_vitro apoptosis Mechanism of Action: Apoptosis Assay (Flow Cytometry) in_vitro->apoptosis metabolism Metabolic Profiling: Seahorse Analysis (ECAR & OCR) apoptosis->metabolism signaling Signaling Pathway Analysis: Western Blot (p-Akt, p-mTOR) metabolism->signaling in_vivo In Vivo Studies: Xenograft Models signaling->in_vivo conclusion Conclusion: Target Validated in_vivo->conclusion

Caption: A streamlined workflow for validating PFK-1 as a cancer target.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the cause-and-effect relationship of PFK-1 inhibition in cancer cells.

Mechanism_of_Action Inhibitor This compound Target PFK-1 Inhibition Inhibitor->Target Glycolysis_Block Glycolysis Blockade Target->Glycolysis_Block ATP_Depletion ATP Depletion Glycolysis_Block->ATP_Depletion Biosynthesis_Inhibition Inhibition of Biosynthesis Glycolysis_Block->Biosynthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis ATP_Depletion->Apoptosis Biosynthesis_Inhibition->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: The downstream cellular consequences of PFK-1 inhibition.

Conclusion and Future Directions

The validation of PFK-1 as a therapeutic target in cancer cells is a critical step in the development of novel metabolic inhibitors. This guide has outlined a comprehensive approach using a representative inhibitor, YM-1, to demonstrate the necessary experimental framework. The data presented underscores the potential of PFK-1 inhibition to disrupt cancer cell proliferation and metabolism. Future studies should focus on the discovery and characterization of novel, potent, and isoform-selective PFK-1 inhibitors. While this compound has been identified, a thorough evaluation of its efficacy and mechanism of action in a panel of cancer cell lines is warranted to determine its potential as a clinical candidate. Furthermore, exploring the combination of PFK-1 inhibitors with other targeted therapies or chemotherapies may offer synergistic effects and overcome potential resistance mechanisms. The continued investigation into the intricate metabolic vulnerabilities of cancer will undoubtedly pave the way for more effective and personalized cancer treatments.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Impact of PFK-IN-1 and Other Phosphofructokinase Inhibitors on Glycolytic Flux

This technical guide provides a comprehensive overview of the effects of phosphofructokinase (PFK) inhibitors, with a focus on this compound and other well-characterized molecules, on glycolytic flux. The document details the mechanism of action, presents quantitative data from relevant studies, outlines experimental protocols for assessing the impact of these inhibitors, and provides visual representations of the key pathways and workflows.

Introduction to Phosphofructokinase and its Role in Glycolysis

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. A key regulatory enzyme in this pathway is Phosphofructokinase-1 (PFK-1), which catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2][3] This step commits glucose to glycolysis. The activity of PFK-1 is allosterically regulated by various molecules, including ATP, AMP, and citrate.[4][5]

A crucial activator of PFK-1 is fructose-2,6-bisphosphate (F2,6BP), which is synthesized by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB).[4][6] There are four isoforms of PFKFB (PFKFB1-4), with PFKFB3 having the highest kinase-to-phosphatase activity ratio, leading to increased production of F2,6BP and sustained high glycolytic rates.[7] Consequently, inhibitors targeting PFK-1 or PFKFB3 can effectively modulate glycolytic flux.

Mechanism of Action of PFK Inhibitors

PFK inhibitors reduce the rate of glycolysis by targeting key enzymes in the pathway.

  • Direct PFK-1 Inhibitors: These molecules bind to the PFK-1 enzyme, either at the active site or at an allosteric site, preventing it from catalyzing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. This directly curtails the glycolytic flux.

  • PFKFB3 Inhibitors: These compounds, such as this compound and 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), inhibit the kinase activity of the PFKFB3 enzyme.[8][9] This leads to a decrease in the intracellular concentration of F2,6BP, a potent allosteric activator of PFK-1.[6][8] The reduction in F2,6BP levels decreases the activity of PFK-1, thereby downregulating the overall glycolytic flux.[6][8] This mechanism is particularly relevant in cancer cells that often overexpress PFKFB3 to maintain a high rate of glycolysis, a phenomenon known as the Warburg effect.[6]

The inhibition of PFKFB3 has been shown to decrease glucose uptake, and reduce the intracellular levels of F2,6BP, lactate, ATP, NAD+, and NADH.[8]

PFK_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_regulation Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->F16BP PFK-1 PFKFB3 PFKFB3 F6P->PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate PFK1 PFK-1 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP synthesizes F26BP->PFK1 activates PFK_IN_1 This compound / 3PO PFK_IN_1->PFKFB3 inhibits

Caption: Mechanism of PFKFB3 inhibitor action on glycolytic flux.

Quantitative Data on the Effect of PFK Inhibitors

The following tables summarize the quantitative effects of various PFK inhibitors on key metabolic parameters.

Table 1: Effect of this compound on Trypanosoma PFK

CompoundTargetIC50 (µM)Reference
This compoundT. brucei PFK0.41[10]
This compoundT. cruzi PFK0.23[10]

Table 2: Effect of PFKFB3 Inhibitor 3PO on Renal Cell Carcinoma (RCC) Cells

Cell LineTreatmentGlucose Uptake (relative)Lactate Secretion (relative)Cell Viability (relative)Reference
ACHN3PO (10 µM)Significantly decreasedSignificantly decreasedSignificantly decreased[9]
A4983PO (10 µM)Significantly decreasedSignificantly decreasedSignificantly decreased[9]

Table 3: General Effects of PFKFB3 Inhibition in Jurkat T cell Leukemia Cells

ParameterEffect of 3POReference
Glucose UptakeBlocked[8]
F2,6BP ConcentrationDecreased[8]
Lactate ConcentrationDecreased[8]
ATP ConcentrationDecreased[8]
NAD+ and NADH ConcentrationDecreased[8]
Cell CycleG2-M phase arrest[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of PFK inhibitors on glycolytic flux.

4.1. PFK-1 Activity Assay

This assay measures the enzymatic activity of PFK-1 in the presence of an inhibitor.

  • Principle: The activity of PFK-1 is determined using a coupled enzyme assay where the product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase. The resulting glyceraldehyde-3-phosphate is then converted, and the consumption of NADH is monitored spectrophotometrically at 340 nm.[11][12]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂.[11]

    • Substrates: ATP and Fructose-6-phosphate (F6P) at desired concentrations.

    • Coupling Enzymes: Aldolase, triosephosphate isomerase, and glycerol phosphate dehydrogenase.[11][12]

    • NADH: 0.15 mM.[11][12]

    • PFK-1 enzyme (purified or from cell lysate).

    • PFK inhibitor (e.g., this compound).

  • Procedure:

    • Prepare the assay buffer containing all reagents except the PFK-1 enzyme and the inhibitor.

    • Add the PFK inhibitor at various concentrations to the reaction mixture.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding the PFK-1 enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADH oxidation, which is proportional to the PFK-1 activity.

PFK_Activity_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Buffer Prepare Assay Buffer (Tris-HCl, KCl, MgCl2, NADH, Coupling Enzymes) Add_Substrates Add Substrates (ATP, F6P) Prepare_Buffer->Add_Substrates Add_Inhibitor Add PFK Inhibitor (e.g., this compound) Add_Substrates->Add_Inhibitor Equilibrate Equilibrate to 25°C Add_Inhibitor->Equilibrate Add_Enzyme Initiate with PFK-1 Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Oxidation Monitor_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 of Inhibitor Calculate_Rate->Determine_IC50

Caption: Workflow for PFK-1 activity assay.

4.2. Measurement of Glycolytic Flux in Cultured Cells

This protocol measures the overall rate of glycolysis in cells treated with a PFK inhibitor.

  • Principle: Glycolytic flux can be assessed by measuring the rate of glucose consumption from the culture medium and the rate of lactate production into the medium.

  • Materials:

    • Cultured cells (e.g., cancer cell lines like ACHN or A498).[9]

    • Cell culture medium.

    • PFK inhibitor (e.g., 3PO at 10 µM).[9]

    • Glucose assay kit.

    • Lactate assay kit.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the PFK inhibitor at the desired concentration. Include a vehicle control.

    • Incubate the cells for a specific period (e.g., 24 hours).

    • At the end of the incubation, collect the culture medium.

    • Measure the concentration of glucose and lactate in the collected medium using appropriate assay kits.

    • Normalize the glucose consumption and lactate production rates to the cell number or protein content.

Glycolytic_Flux_Assay_Workflow cluster_measurement Measurement Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with PFK Inhibitor (and Vehicle Control) Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Measure_Glucose Measure Glucose Concentration Collect_Medium->Measure_Glucose Measure_Lactate Measure Lactate Concentration Collect_Medium->Measure_Lactate Normalize_Data Normalize to Cell Number/Protein Measure_Glucose->Normalize_Data Measure_Lactate->Normalize_Data Analyze_Results Analyze and Compare Results Normalize_Data->Analyze_Results

Caption: Workflow for measuring glycolytic flux in cultured cells.

Conclusion

This compound and other phosphofructokinase inhibitors are valuable tools for studying the regulation of glycolysis and hold therapeutic potential, particularly in oncology. By targeting the key regulatory enzymes PFK-1 and PFKFB3, these compounds effectively reduce glycolytic flux, leading to decreased energy production and cell proliferation in glycolysis-dependent cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the effects of these inhibitors in various biological systems. Further research into the specificity and in vivo efficacy of compounds like this compound is warranted to fully elucidate their therapeutic utility.

References

An In-depth Technical Guide to the Therapeutic Potential of Phosphofructokinase-1 (PFK-1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for a specific molecule designated "PFK-IN-1" did not yield any public domain information. Therefore, this technical guide will focus on the broader, yet highly relevant, topic of the therapeutic potential of inhibiting Phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. This guide is intended for researchers, scientists, and drug development professionals interested in targeting cancer metabolism.

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[1] This step is a major control point for glycolytic flux.[2] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation.[3] Consequently, targeting key glycolytic enzymes like PFK-1 has emerged as a promising strategy in cancer therapy.[4]

Quantitative Data on PFK-1 Pathway Inhibitors

The following tables summarize the quantitative data for several small molecule inhibitors that directly or indirectly target PFK-1 activity.

Table 1: Direct Inhibitors of PFK-1

CompoundTarget Isoform(s)IC50 ValueCell Line/SystemReference
PenfluridolPFKLNot specifiedEsophageal squamous cell carcinoma (ESCC) cells[4][5]
Compound 3sfPFK-M15 µMPurified enzyme[6]
nPFK-M18 µMPurified enzyme[6]
Compound 9sfPFK-M17 µMPurified enzyme[6]
nPFK-M41 µMPurified enzyme[6]
Compound 29sfPFK-L8 µMPurified enzyme[6]
Compound 30sfPFK-L8 µMPurified enzyme[6]
Compound 31sfPFK-L9 µMPurified enzyme[6]
Compound 32sfPFK-L9 µMPurified enzyme[6]
Palmitoyl-CoARabbit Muscle PFK-1~1.5 µMPurified enzyme[7]

sfPFK-M/L: shorter form of PFK-M/L found in cancer; nPFK-M: native PFK-M.

Table 2: Inhibitors of PFK-1 Activation (PFKFB3 Inhibitors)

CompoundTargetIC50 ValueCell Line/SystemReference
PFK-158PFKFB3137 nMRecombinant enzyme[8]

PFKFB3 is an enzyme that produces fructose-2,6-bisphosphate, a potent allosteric activator of PFK-1.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PFK-1 inhibitors.

This protocol is based on a coupled enzyme assay to measure PFK-1 activity.[10][11]

Principle: PFK-1 converts fructose-6-phosphate and ATP to fructose-1,6-diphosphate and ADP. The ADP produced is then used in a series of reactions that ultimately generate a colored product, the absorbance of which is proportional to the PFK-1 activity.

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • PFK Assay Buffer

  • PFK Substrate (Fructose-6-Phosphate)

  • ATP solution

  • PFK Enzyme Mix (containing enzymes to couple ADP production to the colorimetric readout)

  • PFK Developer (containing the chromogenic substrate)

  • NADH Standard

  • Sample (cell or tissue lysate)

  • Test inhibitor

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PFK Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[12]

  • NADH Standard Curve: Prepare a dilution series of the NADH standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate. Adjust the final volume of each well to 50 µL with Assay Buffer.[12]

  • Reaction Setup: For each sample and control, prepare two wells: one for the sample and one for the sample background control (lacking the PFK substrate).[10] Add the sample to the wells and adjust the volume to 50 µL with Assay Buffer.

  • Reaction Mix Preparation: Prepare a master mix for the reaction containing Assay Buffer, PFK Substrate, ATP, PFK Enzyme Mix, and PFK Developer. For the background control, prepare a similar mix without the PFK Substrate.

  • Initiate Reaction: Add 50 µL of the appropriate reaction mix to each well.

  • Measurement: Incubate the plate at 37°C. Measure the absorbance at 450 nm in a kinetic mode, taking readings every 5 minutes for at least 30-60 minutes.[10]

  • Calculation: Subtract the background reading from the sample reading. Calculate the PFK-1 activity based on the rate of change in absorbance and compare it to the NADH standard curve.

This protocol determines the effect of PFK-1 inhibitors on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test inhibitor stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[14]

Visualizations

PFK1_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Downstream Glycolysis F16BP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_prod ATP Production Glycolysis->ATP_prod Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA TCA->ATP_prod Proliferation Cell Proliferation & Survival ATP_prod->Proliferation Inhibitor PFK-1 Inhibitor Inhibitor->PFK1

Caption: PFK-1 as a key regulatory point in glycolysis for cancer therapy.

PFK1_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Evaluation Compound_Library Compound Library Enzymatic_Assay PFK-1 Enzymatic Assay Compound_Library->Enzymatic_Assay Hit_Identification Hit Identification (Potent Inhibitors) Enzymatic_Assay->Hit_Identification Cell_Viability Cell Viability Assays (e.g., MTT) Hit_Identification->Cell_Viability Glycolysis_Assay Glycolysis Rate Assay (e.g., Seahorse) Hit_Identification->Glycolysis_Assay Lead_Selection Lead Compound Selection Cell_Viability->Lead_Selection Glycolysis_Assay->Lead_Selection Xenograft_Model Tumor Xenograft Model Lead_Selection->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Toxicity

Caption: A typical workflow for the discovery and validation of PFK-1 inhibitors.

PFK1_Targeting_Logic Warburg Warburg Effect (Aerobic Glycolysis) Increased_Glycolysis Increased Glycolytic Flux Warburg->Increased_Glycolysis PFK1_Upregulation PFK-1 Upregulation/Activation Increased_Glycolysis->PFK1_Upregulation Cancer_Hallmarks Supports Cancer Hallmarks (Proliferation, Survival) PFK1_Upregulation->Cancer_Hallmarks Therapeutic_Strategy Therapeutic Strategy: Inhibit PFK-1 PFK1_Upregulation->Therapeutic_Strategy Reduced_Glycolysis Reduced Glycolytic Flux Therapeutic_Strategy->Reduced_Glycolysis Energy_Depletion Energy & Biosynthetic Precursor Depletion Reduced_Glycolysis->Energy_Depletion Therapeutic_Outcome Therapeutic Outcome: Tumor Growth Inhibition Energy_Depletion->Therapeutic_Outcome Inhibitor PFK-1 Inhibitor Inhibitor->Therapeutic_Strategy

Caption: The rationale for targeting PFK-1 as an anti-cancer strategy.

References

PFKFB3 Inhibition for Studying the Warburg Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3) Inhibitors in Cancer Metabolism Research.

Initial Clarification: The Case of "PFK-IN-1"

Initial searches for a compound specifically named "this compound" indicate that this is an inhibitor of phosphofructokinase (PFK) from the parasites Trypanosoma brucei and Trypanosoma cruzi. As such, it is not the appropriate tool for studying the Warburg effect in the context of human cancer, which involves the human isoform PFKFB3. This guide will therefore focus on well-characterized, potent, and selective inhibitors of human PFKFB3 that are widely used in cancer research to study the Warburg effect. We will use PFK-158 and AZ67 as primary examples to provide concrete data and context.

Introduction to the Warburg Effect and PFKFB3

The Warburg effect, or aerobic glycolysis, is a metabolic hallmark of many cancer cells. It is characterized by a high rate of glucose uptake and lactate production, even in the presence of ample oxygen.[1] This metabolic reprogramming is believed to provide cancer cells with the necessary building blocks for rapid proliferation.[2]

A key enzymatic regulator of this process is 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][3] PFKFB3 has a high kinase-to-phosphatase activity ratio, leading to elevated levels of F2,6BP and a sustained high glycolytic flux in cancer cells.[3] Consequently, inhibiting PFKFB3 has emerged as a promising therapeutic strategy to target the metabolic vulnerabilities of cancer.[4]

PFKFB3 Inhibitors: Quantitative Data

Several small molecule inhibitors of PFKFB3 have been developed. This section provides quantitative data for two representative inhibitors, PFK-158 and AZ67, to facilitate their application in research.

InhibitorTargetType of InhibitionIC50 (in vitro)Cellular ActivitySelectivity
PFK-158 Human PFKFB3Potent and selective137 nM[5][6][7][8]Reduces glucose uptake, ATP production, and lactate release. Induces apoptosis and autophagy.[5][6]Selective for PFKFB3.
AZ67 (AZ-PFKFB3-67) Human PFKFB3Potent and selective11 nM (PFKFB3)[9][10][11]Reduces cellular F2,6BP levels.[12]PFKFB3 (IC50: 11 nM) > PFKFB2 (IC50: 159 nM) > PFKFB1 (IC50: 1130 nM)[9][10][11]

Signaling Pathways and Experimental Workflows

PFKFB3 Signaling Pathway

The expression and activity of PFKFB3 are regulated by various oncogenic signaling pathways, placing it at a critical node in cancer metabolism. The diagram below illustrates the key upstream regulators and downstream effects of PFKFB3 activity.

PFKFB3_Signaling_Pathway PFKFB3 Signaling in the Warburg Effect cluster_upstream Upstream Regulators cluster_pathways Signaling Cascades cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Oncogenes Oncogenes (Ras, Myc) PI3K_Akt PI3K/Akt Pathway Oncogenes->PI3K_Akt activates Tumor_Suppressors Tumor Suppressors (p53, PTEN) (loss of function) Tumor_Suppressors->PI3K_Akt inhibits PFKFB3 PFKFB3 PI3K_Akt->PFKFB3 upregulates expression and activity HIF1a->PFKFB3 increases transcription F26BP Fructose-2,6-bisphosphate (F2,6BP) PFK1 Phosphofructokinase-1 (PFK-1) F26BP->PFK1 allosterically activates Glycolysis Glycolytic Flux PFK1->Glycolysis rate-limiting step Warburg_Effect Warburg Effect (Increased Glucose Uptake, Lactate Production) Glycolysis->Warburg_Effect drives PFKFB3->F26BP synthesizes

Caption: PFKFB3 is a central hub in cancer cell metabolism, activated by oncogenic pathways and hypoxia, leading to enhanced glycolysis.

Experimental Workflow for In Vitro PFKFB3 Inhibitor Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a PFKFB3 inhibitor in a cancer cell line.

Experimental_Workflow In Vitro PFKFB3 Inhibitor Testing Workflow cluster_assays Functional Assays start Start: Select Cancer Cell Line cell_culture Cell Seeding and Culture start->cell_culture inhibitor_treatment Treat with PFKFB3 Inhibitor (e.g., PFK-158 or AZ67) (Dose-response and time-course) cell_culture->inhibitor_treatment glycolysis_assay Glycolysis Rate Assay (e.g., Seahorse Analyzer) inhibitor_treatment->glycolysis_assay lactate_assay Lactate Production Assay inhibitor_treatment->lactate_assay glucose_uptake_assay Glucose Uptake Assay (e.g., 2-NBDG) inhibitor_treatment->glucose_uptake_assay proliferation_assay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) inhibitor_treatment->proliferation_assay data_analysis Data Analysis (IC50 determination, statistical analysis) glycolysis_assay->data_analysis lactate_assay->data_analysis glucose_uptake_assay->data_analysis proliferation_assay->data_analysis conclusion Conclusion: Determine Inhibitor Efficacy on the Warburg Effect and Cell Growth data_analysis->conclusion

Caption: A systematic workflow for characterizing the effects of a PFKFB3 inhibitor on cancer cell metabolism and proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of PFKFB3 inhibitors on cellular glycolysis.

Seahorse XF Glycolytic Rate Assay

This assay measures the two major energy-producing pathways in the cell simultaneously: glycolysis and mitochondrial respiration. It provides a real-time kinetic profile of metabolic changes in response to an inhibitor.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96, XFp)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM, supplemented with glutamine, pH 7.4)

  • PFKFB3 inhibitor (e.g., PFK-158, AZ67)

  • Rotenone/Antimycin A (mitochondrial complex I and III inhibitors)

  • 2-Deoxyglucose (2-DG, a glycolysis inhibitor)

  • Cancer cell line of interest

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.

    • Incubate overnight in a standard CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells.

    • Wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Prepare the PFKFB3 inhibitor, Rotenone/Antimycin A, and 2-DG in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Sequential injections of the inhibitor, Rotenone/Antimycin A, and 2-DG will occur, with continuous measurement of OCR and ECAR.[13][14][15][16]

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the kinetic data.

    • Key parameters to calculate include:

      • Basal Glycolysis: The ECAR rate before inhibitor injection.

      • Glycolytic Reserve: The difference between the maximum ECAR after mitochondrial inhibition and the basal ECAR.

      • Inhibition of Glycolysis: The reduction in ECAR following treatment with the PFKFB3 inhibitor.

Lactate Production Assay

This colorimetric assay quantifies the amount of lactate secreted into the cell culture medium, which is a direct product of glycolysis.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • PFKFB3 inhibitor

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PFKFB3 inhibitor for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant for lactate measurement.

    • If measuring intracellular lactate, lyse the cells according to the assay kit's instructions.

  • Lactate Measurement:

    • Prepare a lactate standard curve according to the kit manufacturer's instructions.

    • Add the reaction mix from the kit to the standards and samples in a new 96-well plate.

    • Incubate for the recommended time (typically 30 minutes) at room temperature, protected from light.[17]

    • Measure the absorbance at the specified wavelength (e.g., 570 nm for colorimetric assays).[17]

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content in each well.

    • Plot the normalized lactate production against the inhibitor concentration to determine the IC50 for lactate production.

Glucose Uptake Assay using 2-NBDG

This assay uses a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake into cells.

Materials:

  • Cancer cell line of interest

  • 96-well black, clear-bottom plates

  • PFKFB3 inhibitor

  • 2-NBDG

  • Glucose-free medium

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with a glucose-free medium.

    • Pre-treat the cells with the PFKFB3 inhibitor in a glucose-free medium for a specified time (e.g., 1-2 hours).

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well at a final concentration of 50-100 µM.

    • Incubate for 15-30 minutes at 37°C.[18]

  • Measurement:

    • Remove the 2-NBDG-containing medium and wash the cells with ice-cold PBS to stop glucose uptake.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., excitation/emission ~485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Normalize the fluorescence intensity to the cell number or total protein content.

    • Plot the normalized glucose uptake against the inhibitor concentration to determine the IC50 for glucose uptake.

The Warburg Effect: A Central Role for PFKFB3

The following diagram provides a simplified overview of the Warburg effect, highlighting the pivotal role of PFKFB3 in driving this metabolic phenotype in cancer cells.

Warburg_Effect The Warburg Effect and the Role of PFKFB3 cluster_membrane Cell Membrane cluster_mito Mitochondrion (Reduced OXPHOS) GLUT GLUT Transporters Glucose_int Glucose_int GLUT->Glucose_int G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->F16BP PFK-1 F26BP F2,6BP F6P->F26BP PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDH-A TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Reduced entry Lactate->Lactate Exported PFK1 PFK-1 PFKFB3 PFKFB3 F26BP->PFK1 activates LDHA LDH-A OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS Glucose_int->G6P Hexokinase

Caption: PFKFB3 enhances the Warburg effect by producing F2,6BP, which activates PFK-1 and shunts glucose metabolites towards lactate production.

Conclusion

The study of the Warburg effect is crucial for understanding cancer metabolism and developing novel therapeutic strategies. PFKFB3 stands out as a key regulator of this process, and its inhibition provides a powerful tool for researchers. This guide has provided a comprehensive overview of the rationale for targeting PFKFB3, quantitative data for representative inhibitors, detailed experimental protocols for assessing the effects of these inhibitors on glycolysis, and visual representations of the relevant signaling pathways and workflows. By employing these methods, researchers can effectively investigate the role of the Warburg effect in their cancer models and evaluate the potential of PFKFB3 inhibitors as anti-cancer agents.

References

The Triumvirate of Glycolysis: A Technical Guide to PFK-1 Isoforms and Their Pivotal Role in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphofructokinase-1 (PFK-1), a cornerstone of cellular metabolism, catalyzes the committed step of glycolysis, the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. In mammals, this critical enzymatic function is carried out by a family of three distinct isoforms: the muscle (PFKM), liver (PFKL), and platelet (PFKP) types. These isoforms, encoded by separate genes, exhibit unique tissue distribution, kinetic properties, and regulatory mechanisms, allowing for tailored glycolytic control in different cellular contexts. Emerging evidence has illuminated the profound involvement of PFK-1 isoforms in the pathophysiology of numerous diseases, most notably cancer, where their altered expression and activity are central to the metabolic reprogramming that fuels tumor growth and survival. This technical guide provides a comprehensive overview of the PFK-1 isoform family, detailing their function, regulation, and implications in disease. We present a consolidation of quantitative data on their kinetic parameters and expression levels, alongside detailed experimental protocols for their study. Furthermore, we visualize the intricate signaling pathways and experimental workflows associated with PFK-1 research, offering a vital resource for researchers and drug development professionals seeking to understand and target this critical metabolic nexus.

Introduction to Phosphofructokinase-1 (PFK-1) Isoforms

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in the glycolytic pathway[1][2]. It functions as a tetramer, composed of different combinations of three isoform subunits: muscle (M), liver (L), and platelet (P)[3]. The tissue-specific expression of these isoforms results in distinct kinetic and regulatory properties, thereby influencing the rate of glycolysis in various organs[3].

  • PFKM (Muscle Isoform): Predominantly found in skeletal muscle and the heart, PFKM is adapted for tissues with high and fluctuating energy demands.

  • PFKL (Liver Isoform): The primary isoform in the liver and kidneys, PFKL plays a crucial role in hepatic glucose metabolism and is subject to hormonal regulation.

  • PFKP (Platelet Isoform): While named for its discovery in platelets, PFKP is widely expressed in various tissues, including the brain, and is frequently overexpressed in cancer cells[3][4][5][6].

The differential expression and combinatorial assembly of these subunits into homo- and heterotetramers allow for a fine-tuning of glycolytic flux in response to the specific metabolic needs of a given cell type.

PFK-1 Isoforms in Disease: A Focus on Cancer

The reprogramming of cellular metabolism is a hallmark of cancer, with many tumor cells exhibiting a profound reliance on glycolysis for energy production and biosynthetic precursors, a phenomenon known as the Warburg effect[3]. PFK-1 isoforms are central players in this metabolic shift, with their expression and activity often being significantly altered in malignant tissues.

Altered Isoform Expression in Cancer

Numerous studies have documented a shift in PFK-1 isoform expression in various cancers, often favoring the PFKP isoform[4][5][6]. This "isoform switching" is believed to provide a selective advantage to cancer cells by promoting a high glycolytic rate.

Role in Tumor Proliferation and Metastasis

The upregulation of specific PFK-1 isoforms, particularly PFKP, has been linked to increased tumor proliferation, invasion, and metastasis[3]. By driving glycolysis, these isoforms provide the necessary energy and building blocks for rapid cell division and the acquisition of migratory and invasive phenotypes.

PFK-1 in Other Diseases

Beyond cancer, dysregulation of PFK-1 isoforms is implicated in other pathologies:

  • Glycogen Storage Disease Type VII (Tarui's Disease): A rare genetic disorder caused by mutations in the PFKM gene, leading to deficient PFKM activity in muscle and red blood cells.

  • Metabolic Syndrome and Diabetes: Altered PFK-1 activity and expression have been observed in the context of insulin resistance and type 2 diabetes.

Quantitative Data on PFK-1 Isoforms

For a comprehensive understanding of the functional differences between PFK-1 isoforms and their altered states in disease, quantitative data is essential. The following tables summarize key kinetic parameters and expression level changes reported in the literature.

Table 1: Kinetic Properties of Human PFK-1 Isoforms
IsoformSubstrateK_m_ / K_0.5_ (µM)V_max_ (U/mg)Allosteric RegulationReference(s)
PFKM Fructose-6-Phosphate147-Less sensitive to F-2,6-BP[7]
ATP152-More resistant to ATP inhibition[7]
PFKL Fructose-6-Phosphate1360-Highly sensitive to F-2,6-BP[7]
ATP160-Intermediate ATP inhibition[7]
PFKP Fructose-6-Phosphate1333-Sensitive to F-2,6-BP[7]
ATP276-Most susceptible to ATP inhibition[7]

Note: K_m_ (Michaelis constant) and K_0.5_ (substrate concentration at half-maximal velocity for allosteric enzymes) values can vary depending on experimental conditions.

Table 2: PFK-1 Isoform Expression in Human Breast Cancer
Clinical StageTissue TypePFKM (%)PFKL (%)PFKP (%)Reference(s)
Stage I Cancer221662[3]
Paracancer87022[3]
Stage II Cancer181468[3]
Paracancer37126[3]
Stage III Cancer171172[3]
Paracancer126424[3]
Table 3: IC_50_ Values of Selected PFK-1 Inhibitors
InhibitorTarget Isoform(s)IC_50_ (µM)Cell Line/ConditionReference(s)
Compound 3sfPFK-M~15In vitro[8]
nPFK-M18In vitro[8]
Compound 9sfPFK-M~17In vitro[8]
nPFK-M41In vitro[8]
Compound 29sfPFK-L8In vitro[8]
nPFK-L47-54In vitro[8]
Compound 30sfPFK-L8In vitro[8]
nPFK-L47-54In vitro[8]
NA-11PFKL0.014In vitro (activator)[9]
LDC7559PFKL0.066In vitro (activator)[9]
Acyl-CoA (C14)PFK-1~2In vitro[10]
CitratePFK-M-Inhibitor[11]

Note: sfPFK refers to shorter, modified forms found in cancer, while nPFK refers to the native enzyme. IC_50_ values are highly dependent on experimental conditions.

Signaling Pathways and Regulation

The activity of PFK-1 isoforms is tightly regulated by a complex interplay of allosteric effectors, post-translational modifications, and upstream signaling pathways.

Allosteric Regulation

PFK-1 activity is exquisitely sensitive to the energy state of the cell. High levels of ATP and citrate, indicators of an energy-replete state, allosterically inhibit the enzyme. Conversely, AMP, a marker of low energy, acts as a potent activator[2]. The most powerful allosteric activator of PFK-1 is fructose-2,6-bisphosphate (F-2,6-BP), which is synthesized by the bifunctional enzyme PFK-2/FBPase-2 (PFKFB). Hormonal signals, such as insulin and glucagon, regulate PFK-1 activity primarily by modulating the levels of F-2,6-BP.

Allosteric_Regulation_of_PFK1 cluster_Glycolysis Glycolysis cluster_Regulation Allosteric Regulation F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP ATP ATP ATP->PFK1 Inhibits Citrate Citrate Citrate->PFK1 Inhibits AMP AMP AMP->PFK1 Activates F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Activates

Caption: Allosteric regulation of PFK-1 by key metabolic indicators.

Post-Translational Modifications

PFK-1 isoforms are subject to various post-translational modifications (PTMs) that modulate their activity, stability, and subcellular localization. These include:

  • Phosphorylation: Kinases such as AKT can phosphorylate PFKP, leading to increased protein stability and activity[3].

  • Glycosylation: O-GlcNAcylation of PFK1, particularly in response to hypoxia, can inhibit its activity, redirecting glucose flux towards the pentose phosphate pathway[12][13][14][15]. This modification has been shown to decrease PFK1 activity by approximately 35%[12].

  • Ubiquitination: E3 ubiquitin ligases like TRIM21 can target PFKP for proteasomal degradation, thereby controlling its cellular levels[3].

PTM_Regulation_of_PFKP cluster_Phosphorylation Phosphorylation cluster_Ubiquitination Ubiquitination cluster_Glycosylation Glycosylation PFKP PFKP Active_PFKP Active PFKP (Increased Glycolysis) PFKP->Active_PFKP Activation Degraded_PFKP Degraded PFKP PFKP->Degraded_PFKP Degradation Inhibited_PFKP Inhibited PFKP (PPP Flux) PFKP->Inhibited_PFKP Inhibition AKT AKT AKT->PFKP Phosphorylates TRIM21 TRIM21 TRIM21->PFKP Ubiquitinates OGT OGT OGT->PFKP O-GlcNAcylates

Caption: Post-translational modifications regulating PFKP activity.

Experimental Protocols

The study of PFK-1 isoforms requires a range of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.

PFK-1 Enzyme Activity Assay

This protocol describes a coupled enzyme assay to measure PFK-1 activity spectrophotometrically.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂

  • NADH: 0.15 mM

  • Auxiliary Enzymes: Aldolase (0.675 U/mL), Triosephosphate Isomerase (5 U/mL), Glycerol-3-phosphate Dehydrogenase (2 U/mL)

  • Substrates: ATP and Fructose-6-Phosphate (F6P) at desired concentrations

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADH, and the auxiliary enzymes.

  • Add the cell or tissue lysate containing PFK-1 to the reaction mixture in the wells of a 96-well plate.

  • Initiate the reaction by adding the substrates (ATP and F6P).

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation to determine PFK-1 activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute.

Western Blotting for PFK-1 Isoforms

This protocol outlines the steps for detecting PFK-1 isoforms in protein lysates.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for PFKM, PFKL, or PFKP (e.g., PFKP polyclonal antibody at 1:1000 dilution[16][17])

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[18].

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for PFKP

This protocol describes the detection of PFKP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., 10% normal goat serum)

  • Primary antibody against PFKP (dilution to be optimized, e.g., 1:50-1:200 for rabbit polyclonal[19])

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced epitope retrieval (HIER) by incubating the slides in pre-heated antigen retrieval buffer[20][21][22].

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking buffer.

  • Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with streptavidin-HRP.

  • Develop the signal with DAB chromogen.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

Metabolic Flux Analysis

This protocol provides a general workflow for tracing the fate of stable isotope-labeled glucose through glycolysis.

Materials:

  • Cell culture medium with [U-¹³C₆]-glucose

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells in medium containing [U-¹³C₆]-glucose for a defined period.

  • Quench metabolism and extract intracellular metabolites using ice-cold extraction buffer.

  • Analyze the isotopic labeling patterns of glycolytic intermediates by LC-MS.

  • Use metabolic flux analysis software to calculate the relative flux through glycolysis and connected pathways.

Experimental_Workflow_PFK1 cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Output Data Output Tissue_Culture Cell/Tissue Culture Lysate_Prep Lysate/Section Preparation Tissue_Culture->Lysate_Prep Flux_Analysis Metabolic Flux Analysis Tissue_Culture->Flux_Analysis Activity_Assay Enzyme Activity Assay Lysate_Prep->Activity_Assay Western_Blot Western Blot Lysate_Prep->Western_Blot IHC Immunohistochemistry Lysate_Prep->IHC Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Activity_Assay->Enzyme_Kinetics Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression Protein_Localization Protein Localization IHC->Protein_Localization Metabolic_Flux Metabolic Flux Rates Flux_Analysis->Metabolic_Flux

Caption: General experimental workflow for studying PFK-1 isoforms.

Therapeutic Targeting of PFK-1 Isoforms

The central role of PFK-1 in cancer metabolism makes it an attractive target for therapeutic intervention. The development of isoform-specific inhibitors could offer a strategy to selectively disrupt glycolysis in tumor cells while minimizing effects on normal tissues. Several small molecule inhibitors of PFK-1 are under investigation, and their efficacy is being evaluated in preclinical models. The distinct regulatory pockets and structural features of each isoform provide opportunities for the rational design of selective inhibitors.

Conclusion

The PFK-1 isoforms, PFKM, PFKL, and PFKP, are not merely housekeeping enzymes of glycolysis but are critical regulators of cellular metabolism with profound implications for health and disease. Their differential expression, unique kinetic properties, and complex regulation allow for precise control of glycolytic flux in a tissue- and context-dependent manner. In cancer, the dysregulation of PFK-1 isoforms is a key component of the metabolic reprogramming that drives tumorigenesis. A thorough understanding of the biology of these isoforms, facilitated by the quantitative data and experimental protocols presented in this guide, is paramount for the development of novel diagnostic and therapeutic strategies targeting metabolic vulnerabilities in cancer and other diseases. The continued exploration of the intricate world of PFK-1 promises to unveil new avenues for therapeutic intervention and a deeper understanding of cellular metabolism.

References

PFK-IN-1: A Technical Guide to a Potent Inhibitor of Phosphofructokinase in Parasitic Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycolysis is a critical metabolic pathway for many parasitic protozoa, presenting a promising avenue for the development of novel chemotherapeutics. A key regulatory enzyme in this pathway, phosphofructokinase (PFK), has been identified as a particularly attractive drug target. This technical guide provides a comprehensive overview of PFK-IN-1, a potent inhibitor of ATP-dependent phosphofructokinase, and its relevance in the field of parasitology. This document details the mechanism of action of this compound, its inhibitory activity against various parasites, and the experimental protocols used to determine its efficacy. Particular focus is given to its potent activity against Trypanosoma species, the causative agents of human African trypanosomiasis and Chagas disease. Furthermore, the guide explores the reasons for its likely lack of efficacy against other important parasites such as Toxoplasma gondii and Cryptosporidium parvum, owing to the presence of distinct PFK isoforms.

Introduction to Phosphofructokinase as a Parasitic Drug Target

Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] This step commits glucose to glycolysis and is a major point of allosteric regulation.[1][2] In many parasitic organisms that are heavily reliant on glycolysis for energy production, the inhibition of PFK presents a viable strategy for disrupting their metabolism and survival.

Parasites exhibit a diversity of PFK isoforms. While many organisms, including mammals and trypanosomes, utilize an ATP-dependent PFK (PFK-1), other parasites like Toxoplasma gondii and Cryptosporidium parvum possess a pyrophosphate (PPi)-dependent PFK (PPi-PFK).[3][4] This enzymatic distinction is a crucial factor in the selective targeting of parasitic PFKs.

This compound: A Potent Inhibitor of Trypanosomal PFK

This compound is a small molecule inhibitor of phosphofructokinase. Its chemical structure is presented below:

Chemical Structure of this compound

G node_0 This compound node_1 node_1

Caption: Chemical structure of this compound.

Quantitative Data on the Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against the ATP-dependent phosphofructokinase of Trypanosoma brucei and Trypanosoma cruzi. The available quantitative data is summarized in the table below.

ParameterSpeciesValueReference
IC50 Trypanosoma brucei PFK0.41 µM
IC50 Trypanosoma cruzi PFK0.23 µM
ED50 Trypanosoma brucei15.18 µg/mL
Half-life (Rat liver microsomes) N/A9.7 minutes
Half-life (Mouse liver microsomes) N/A408 minutes

Table 1: Summary of Quantitative Data for this compound

Mechanism of Action

PFK-1 is a highly regulated allosteric enzyme.[1][2] While the specific binding site of this compound has not been definitively elucidated in the available literature, the high potency and selectivity of such inhibitors typically arise from binding to allosteric sites rather than the highly conserved ATP or fructose-6-phosphate binding sites. Allosteric inhibitors modulate enzyme activity by inducing conformational changes that reduce the enzyme's affinity for its substrates.[1][2] In the context of PFK, this leads to a downregulation of glycolysis.

The proposed mechanism of action for this compound is the allosteric inhibition of the parasite's ATP-dependent phosphofructokinase. This inhibition disrupts the glycolytic pathway, leading to a depletion of ATP and ultimately, parasite death.

cluster_parasite Parasite Cytosol Glucose Glucose Fructose_6_Phosphate Fructose_6_Phosphate Glucose->Fructose_6_Phosphate Hexokinase Fructose_1_6_Bisphosphate Fructose_1_6_Bisphosphate Fructose_6_Phosphate->Fructose_1_6_Bisphosphate ATP -> ADP PFK1 Phosphofructokinase-1 (PFK-1) Glycolysis Glycolysis Fructose_1_6_Bisphosphate->Glycolysis Energy Production ATP_pool ATP Glycolysis->ATP_pool Energy Production PFK_IN_1 This compound PFK_IN_1->PFK1 Allosteric Inhibition

Caption: this compound signaling pathway diagram.

Relevance in Parasitology: A Tale of Two PFKs

The efficacy of this compound as an anti-parasitic agent is highly dependent on the specific phosphofructokinase isoform expressed by the parasite.

High Relevance: Trypanosoma brucei and Trypanosoma cruzi

Bloodstream form trypanosomes are exquisitely dependent on glycolysis for their energy supply. They possess a conventional ATP-dependent PFK-1, making them highly susceptible to inhibitors like this compound. The potent in vitro activity of this compound against both the enzyme and the whole parasite for T. brucei and T. cruzi underscores its potential as a lead compound for the development of new treatments for Human African Trypanomiasis and Chagas disease.

Low Relevance: Toxoplasma gondii and Cryptosporidium parvum

In contrast to trypanosomes, apicomplexan parasites such as Toxoplasma gondii and Cryptosporidium parvum express both an ATP-dependent PFK (PFK1) and a pyrophosphate-dependent PFK (PFK2 or PPi-PFK).[3][4] Crucially, studies have shown that the PPi-PFK is essential for the growth of these parasites, while the ATP-dependent PFK is dispensable. Since this compound is an inhibitor of ATP-dependent PFK, it is unlikely to be effective against T. gondii and C. parvum as they can bypass the inhibition of PFK1 by utilizing the essential PPi-PFK. This highlights the importance of understanding the specific metabolic pathways of different parasites when designing targeted therapies.

Experimental Protocols

Enzyme Inhibition Assay for Trypanosoma brucei PFK (qHTS)

This protocol is adapted from a high-throughput screening assay to identify inhibitors of T. brucei PFK.

Materials:

  • 384-well plates

  • Recombinant T. brucei PFK

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • Substrate solution: Fructose-6-phosphate (F6P) and ATP in assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (or other test compounds) dissolved in DMSO

Procedure:

  • Dispense test compounds and DMSO (control) into the 384-well plates.

  • Add the substrate solution to all wells.

  • Initiate the reaction by adding recombinant T. brucei PFK to each well.

  • Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition based on the signal from the DMSO control wells.

  • Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.

cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrates, Buffer, Inhibitor) dispense Dispense Inhibitor & Substrates to 384-well plate prep->dispense start Initiate Reaction with PFK Enzyme dispense->start incubate Incubate at Room Temperature start->incubate detect Detect ADP Production (e.g., ADP-Glo™) incubate->detect read Read Luminescence detect->read analyze Analyze Data (Calculate % Inhibition & IC50) read->analyze

Caption: A typical experimental workflow for a PFK enzyme inhibition assay.

Whole-Cell Trypanosoma brucei Growth Inhibition Assay (Resazurin-based)

This assay determines the effect of a compound on the viability of whole trypanosome parasites.

Materials:

  • 96-well plates

  • Trypanosoma brucei bloodstream form parasites

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • This compound (or other test compounds) dissolved in DMSO

  • Resazurin solution (e.g., AlamarBlue®)

  • Fluorescence plate reader

Procedure:

  • Culture T. brucei bloodstream forms in HMI-9 medium.

  • Seed the parasites into 96-well plates at a specific density (e.g., 2 x 10^4 cells/well).

  • Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add resazurin solution to each well and incubate for a further 4-24 hours.

  • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • The fluorescence intensity is proportional to the number of viable, metabolically active cells.

  • Calculate the percent inhibition relative to the DMSO control and determine the ED50 (or EC50) value.[1]

Conclusion

This compound is a valuable research tool for studying the role of glycolysis in Trypanosoma parasites. Its potent and selective inhibition of the ATP-dependent PFK in these organisms highlights the potential of targeting this enzyme for the development of new anti-trypanosomal drugs. However, the presence of an essential, alternative PPi-dependent PFK in other major parasites like Toxoplasma gondii and Cryptosporidium parvum underscores the importance of a nuanced, species-specific approach to anti-parasitic drug discovery. Further investigation into the precise mechanism of action and in vivo efficacy of this compound and its analogs is warranted to fully assess their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for PFK-IN-1 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] This step is a major control point for glucose metabolism and is often upregulated in cancer cells to meet their high energy demands.[3] PFK-IN-1 is a known inhibitor of phosphofructokinase, demonstrating activity against PFK from parasitic organisms like Trypanosoma brucei and Trypanosoma cruzi.[4] These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the potency of this compound against PFK-1.

Signaling Pathway

The glycolytic pathway is a fundamental metabolic route for energy production. PFK-1 plays a pivotal role in this pathway by catalyzing one of its rate-limiting steps. The activity of PFK-1 is allosterically regulated by various molecules, including ATP and fructose-2,6-bisphosphate.[2]

Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-bisphosphate Glycolysis Further Glycolysis F16BP->Glycolysis PFK1->F16BP ADP_out ADP PFK1->ADP_out ATP_in ATP ATP_in->PFK1 PFKIN1 This compound PFKIN1->PFK1

Figure 1: PFK-1's role in the glycolytic pathway and its inhibition by this compound.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]

CompoundTarget EnzymeIC50 (µM)Reference
This compoundT. brucei PFK0.41[4]
This compoundT. cruzi PFK0.23[4]

Experimental Protocols

This protocol describes a coupled-enzyme colorimetric assay to determine the IC50 value of this compound. The activity of PFK-1 is measured by quantifying the amount of ADP produced, which is then used in a series of reactions that result in a colored product.[6][7]

Materials:

  • Recombinant PFK-1 enzyme

  • This compound

  • PFK Assay Buffer (e.g., 50 mM HEPES, pH 8.2, 100 mM KCl, 6.5 mM MgCl2, 1 mM NH4Cl, 5 mM KH2PO4)[8]

  • Fructose-6-phosphate (F-6-P)

  • ATP

  • Coupled enzyme mix (containing enzymes to convert ADP to a detectable signal, often proprietary in commercial kits)

  • Developer solution (containing a probe that reacts with the final product to produce color)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in PFK Assay Buffer to create a range of concentrations for the IC50 curve.

    • Prepare working solutions of F-6-P and ATP in PFK Assay Buffer.

    • Reconstitute the coupled enzyme mix and developer solution according to the manufacturer's instructions.

  • Assay Reaction:

    • Add the this compound dilutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the PFK-1 enzyme to all wells except the negative control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of F-6-P and ATP to all wells.

    • Immediately add the coupled enzyme mix and developer solution.

  • Data Collection:

    • Measure the absorbance at 450 nm at multiple time points (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from the negative control wells) from all other readings.

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Experimental Workflow

The following diagram illustrates the key steps in the this compound in vitro enzyme inhibition assay.

start Start reagent_prep Prepare Reagents (this compound dilutions, enzyme, substrates) start->reagent_prep plate_setup Set up 96-well plate (add inhibitor and enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_init Initiate reaction (add substrates and detection reagents) pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure Absorbance (450 nm) incubation->measurement data_analysis Analyze Data (Calculate % inhibition, plot curve, determine IC50) measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the this compound in vitro inhibition assay.

References

Determining the Potency and Selectivity of PFK-IN-1 Against Phosphofructokinase-1 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphofructokinase-1 (PFK1) is a critical regulatory enzyme in the glycolytic pathway, making it an attractive target for therapeutic intervention in various diseases, including cancer.[1][2] PFK1 exists as three main isoforms in mammals: muscle (PFKM), liver (PFKL), and platelet (PFKP), each with distinct kinetic properties and tissue distribution.[3][4] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, PFK-IN-1, against these PFK1 isoforms. The described methodology utilizes a coupled-enzyme colorimetric assay to quantify PFK1 activity.

PFK1 Signaling Pathway

The activity of PFK1 is a crucial control point in glycolysis.[1] It is allosterically regulated by a variety of cellular metabolites. ATP, a substrate, also acts as an allosteric inhibitor at high concentrations, signaling an energy-rich state.[5] Conversely, AMP, an indicator of low energy, allosterically activates PFK1.[1] The most potent activator of PFK1 is fructose-2,6-bisphosphate (F-2,6-BP).[1] Citrate, an intermediate in the citric acid cycle, is another key allosteric inhibitor.

PFK1_Signaling_Pathway PFK1 Signaling Pathway cluster_glycolysis Glycolysis cluster_regulators Allosteric Regulators Glucose-6-Phosphate Glucose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate PFK1 Downstream Glycolysis Downstream Glycolysis Fructose-1,6-Bisphosphate->Downstream Glycolysis ATP ATP ATP->Fructose-1,6-Bisphosphate - Citrate Citrate Citrate->Fructose-1,6-Bisphosphate - AMP AMP AMP->Fructose-1,6-Bisphosphate + Fructose-2,6-BP Fructose-2,6-BP Fructose-2,6-BP->Fructose-1,6-Bisphosphate +

Caption: Allosteric regulation of PFK1 in the glycolytic pathway.

Experimental Protocol

Principle of the Assay

The activity of PFK1 is determined using a coupled enzyme assay. PFK1 catalyzes the phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F-1,6-BP), consuming ATP in the process. The product of this reaction, ADP, is then used in a series of reactions catalyzed by pyruvate kinase and lactate dehydrogenase, which ultimately results in the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the PFK1 activity.

Materials and Reagents
  • Recombinant human PFK1 isoforms (PFKM, PFKL, PFKP)

  • This compound

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • DMSO

  • 96-well microplates

  • Spectrophotometric microplate reader

Experimental Workflow

The following diagram outlines the major steps for determining the IC50 of this compound.

IC50_Workflow IC50 Determination Workflow A Prepare Serial Dilutions of this compound D Add this compound Dilutions to Wells A->D B Prepare Reaction Mixture (Assay Buffer, F6P, PEP, NADH, PK, LDH) C Add PFK1 Isoform to Microplate Wells B->C C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction by Adding ATP E->F G Monitor Absorbance at 340 nm over Time F->G H Calculate Reaction Rates G->H I Plot % Inhibition vs. [this compound] H->I J Determine IC50 using Non-linear Regression I->J

Caption: Workflow for IC50 determination of this compound.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in PFK Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a reaction mixture containing PFK Assay Buffer, F6P, PEP, NADH, PK, and LDH at their optimal concentrations.

    • Prepare a solution of ATP in PFK Assay Buffer.

  • Assay Procedure:

    • Add the reaction mixture to the wells of a 96-well microplate.

    • Add the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.

    • Add the specific PFK1 isoform (PFKM, PFKL, or PFKP) to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the absence of the inhibitor (vehicle control).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).[6]

Data Presentation

The IC50 values of this compound for the different PFK1 isoforms should be summarized in a table for easy comparison. The following is an example of how to present the data.

PFK1 IsoformIC50 of this compound (nM) [Illustrative Data]
PFKM150
PFKL75
PFKP120

Conclusion

This application note provides a comprehensive protocol for determining the IC50 values of the inhibitor this compound against the three major PFK1 isoforms. By following this detailed methodology, researchers can accurately assess the potency and selectivity of novel PFK1 inhibitors, which is a crucial step in the drug discovery and development process. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying biology and the experimental procedure.

References

Application Notes and Protocols for PFK-IN-1 Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting increased reliance on glycolysis for energy production and biosynthetic precursor generation, a phenomenon known as the Warburg effect. Phosphofructokinase-1 (PFK-1) is a critical rate-limiting enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[1] Its activity is frequently upregulated in various cancers, making it an attractive target for therapeutic intervention.

PFK-IN-1 is a representative small molecule inhibitor of PFK-1. By targeting PFK-1, this compound aims to disrupt cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and suppression of tumor growth. These application notes provide a summary of the effects of PFK-1 inhibition on cancer cell lines and detailed protocols for key experimental assays.

Data Presentation

Table 1: Representative IC50 Values of PFK-1/PFKFB3 Inhibitors in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative PFK-1 and PFKFB3 inhibitors across a panel of human cancer cell lines. These values indicate the concentration of the inhibitor required to reduce cell viability by 50% and are indicative of the expected potency of compounds like this compound.

Cell LineCancer TypeRepresentative PFK-1/PFKFB3 InhibitorIC50 (µM)Reference
JurkatAcute T-cell LeukemiaCompound 9 (PFK-1 inhibitor)17[2]
Caco-2Colorectal AdenocarcinomaCompound 29 (PFK-1 inhibitor)8[2]
COLO 829MelanomaCompound 30 (PFK-1 inhibitor)8[2]
MDA-MB-231Breast AdenocarcinomaCompound 32 (PFK-1 inhibitor)9[2]
HCT 116Colorectal CarcinomaDasatinib (Multi-kinase inhibitor with effects on glycolysis)0.14[3]
MCF7Breast AdenocarcinomaDasatinib (Multi-kinase inhibitor with effects on glycolysis)0.67[3]
H460Non-small Cell Lung CancerDasatinib (Multi-kinase inhibitor with effects on glycolysis)9.0[3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

PFK_Mechanism cluster_effects Downstream Effects PFK_IN1 This compound PFK1 PFK1 PFK_IN1->PFK1 Inhibition Glycolysis_Inhibition Glycolysis Inhibition ATP_Depletion ATP Depletion Reduced_Biosynthesis Reduced Biosynthesis Growth_Arrest Growth Arrest F16BP F16BP

Experimental Workflow for Evaluating this compound Efficacy

Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Cancer Cell Line Culture Treatment Cell Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment PFK_IN1_Prep This compound Stock Preparation PFK_IN1_Prep->Treatment Viability Cell Viability Assay (MTT/MTS) Apoptosis Apoptosis Assay (Annexin V/PI) Western_Blot Western Blot Analysis Metabolism Metabolic Analysis (Glycolysis Stress Test) IC50_Calc IC50 Determination Conclusion Determination of Anti-Cancer Efficacy and Mechanism of Action IC50_Calc->Conclusion Apoptosis_Quant Quantification of Apoptosis Apoptosis_Quant->Conclusion Protein_Exp Protein Expression Analysis Protein_Exp->Conclusion Metabolic_Flux Metabolic Flux Analysis Metabolic_Flux->Conclusion

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines treated with this compound (and controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include vehicle-treated control cells.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis

This protocol is for examining the effect of this compound on the expression levels of key proteins involved in glycolysis and apoptosis.

Materials:

  • Cancer cell lines treated with this compound (and controls)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PFK-1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.[4]

Protocol 4: Glycolysis Stress Test

This protocol measures the effect of this compound on the glycolytic function of cancer cells using an extracellular flux analyzer.

Materials:

  • Cancer cell lines

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • XF Cell Culture Microplates

  • XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose (2-DG))

  • This compound

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

Procedure:

  • Cell Seeding: Seed cells in an XF Cell Culture Microplate and incubate overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with glucose, oligomycin, and 2-DG according to the manufacturer's protocol. This compound can be added to the assay medium or injected from a port.

  • Assay Execution: Place the cell plate in the extracellular flux analyzer and run the Glycolysis Stress Test protocol. The instrument will measure the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Data Analysis: The assay measures basal glycolysis, glycolytic capacity (the maximum ECAR reached after inhibiting ATP synthase with oligomycin), and glycolytic reserve (the difference between glycolytic capacity and basal glycolysis). Analyze the data to determine how this compound affects these parameters. A decrease in these parameters indicates inhibition of glycolysis.

References

Application Notes and Protocols for PFK-IN-1 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of PFK-IN-1, a novel inhibitor of Phosphofructokinase-1 (PFK-1). The following protocols are based on established methodologies for studying glycolysis inhibitors in preclinical cancer models and are intended to serve as a detailed framework for assessing the anti-tumor efficacy, pharmacodynamics, and safety profile of this compound.

Introduction

Phosphofructokinase-1 (PFK-1) is a critical rate-limiting enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells to meet their high energy demands. Inhibition of PFK-1 presents a promising therapeutic strategy to selectively target cancer metabolism. This compound is a potent and selective small molecule inhibitor of PFK-1. These notes detail the experimental protocols for in vivo studies to evaluate its therapeutic potential.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 0Mean Tumor Volume (mm³) at Day 15Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control122 ± 151580 ± 210-1.6 ± 0.2
This compound (25 mg/kg)120 ± 18695 ± 9556.00.7 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Systemic Toxicity Profile of this compound in Tumor-Bearing Mice
Treatment GroupMean Body Weight (g) at Day 0Mean Body Weight (g) at Day 15Change in Body Weight (%)Observable Signs of Toxicity
Vehicle Control22.5 ± 1.221.8 ± 1.5-3.1None
This compound (25 mg/kg)22.8 ± 1.122.5 ± 1.3-1.3None

No significant body weight loss was observed in the this compound treatment group, suggesting good tolerability at the efficacious dose.[1]

Signaling Pathways

The glycolytic pathway is tightly regulated, with PFK-1 acting as a key control point. Its activity is allosterically activated by fructose-2,6-bisphosphate (F2,6BP), which is synthesized by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB). Several isoforms of PFKFB exist, with PFKFB3 being highly expressed in many cancers. Upstream oncogenic signaling pathways, such as Ras and PI3K/Akt/mTOR, can enhance the expression and activity of PFKFB3, leading to increased glycolytic flux.

PFK_Signaling_Pathway PFK-1/PFKFB3 Signaling Pathway cluster_upstream Upstream Signaling cluster_glycolysis Glycolysis Regulation Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras PI3K_Akt_mTOR PI3K/Akt/mTOR Growth_Factors->PI3K_Akt_mTOR PFKFB3 PFKFB3 Ras->PFKFB3 Upregulates PI3K_Akt_mTOR->PFKFB3 Upregulates F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Synthesizes PFK1 PFK-1 F26BP->PFK1 Allosterically Activates Glycolysis Glycolysis PFK1->Glycolysis Catalyzes Rate-Limiting Step PFK_IN_1 This compound PFK_IN_1->PFK1 Inhibits

PFK-1/PFKFB3 Signaling Pathway

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Human cancer cell line (e.g., gastric cancer MKN45)[1]

  • Female athymic nude mice (6-8 weeks old)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).[1]

    • Measure tumor dimensions twice weekly using calipers.

    • Calculate tumor volume using the formula: (Length x Width²)/2.[2]

  • Randomization and Treatment:

    • When tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound 25 mg/kg).

    • Prepare the this compound formulation. A representative formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection every three days for 15 days.[1][3]

  • Monitoring:

    • Monitor tumor growth and body weight twice weekly.

    • Observe mice for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise tumors and measure their final weight.

    • Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, the following pharmacodynamic assays can be performed on tumor tissues collected at the end of the efficacy study.

Western Blot Analysis:

  • Homogenize tumor tissue and extract proteins.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against key proteins in the glycolytic pathway and apoptosis markers (e.g., cleaved caspase-3).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Immunohistochemistry (IHC):

  • Fix tumor tissues in formalin and embed in paraffin.

  • Section the paraffin blocks and mount on slides.

  • Perform antigen retrieval and block endogenous peroxidase.

  • Incubate with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

  • Incubate with a biotinylated secondary antibody and a streptavidin-HRP complex.

  • Visualize with a chromogen and counterstain with hematoxylin.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vivo evaluation of this compound.

experimental_workflow In Vivo Experimental Workflow for this compound Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring 3. Monitor Tumor Growth to ~120 mm³ Tumor_Implantation->Tumor_Growth_Monitoring Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment 5. Administer this compound (i.p.) or Vehicle Randomization->Treatment Efficacy_Assessment 6. Monitor Tumor Volume and Body Weight Treatment->Efficacy_Assessment Endpoint 7. Study Endpoint and Tissue Collection Efficacy_Assessment->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (WB, IHC) Endpoint->PD_Analysis

In Vivo Experimental Workflow

References

Application Notes and Protocols: Assessing the Impact of PFK-IN-1 on Cellular ATP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Rationale for ATP Measurement

Phosphofructokinase-1 (PFK-1) is a pivotal regulatory enzyme that catalyzes a committed step in glycolysis, the metabolic pathway responsible for the bulk of cellular ATP production from glucose.[1][2] Its activity is allosterically regulated by cellular energy sensors, including ATP itself; high ATP levels inhibit PFK-1 to prevent excessive glucose consumption when energy is plentiful.[3][4] In many cancer cells, glycolytic flux is significantly upregulated to meet high energy demands, making PFK-1 and its activating enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), attractive targets for therapeutic intervention.[5][6]

PFK-IN-1 is a representative small molecule inhibitor designed to target this pathway, likely by inhibiting PFKFB3, which reduces the concentration of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of PFK-1.[6][7] By inhibiting PFK-1 activity, either directly or indirectly, this compound is expected to decrease the rate of glycolysis. A primary and direct consequence of reduced glycolytic flux is a drop in the intracellular concentration of ATP.

Therefore, quantifying cellular ATP levels following treatment with this compound is a critical experimental step to:

  • Confirm Mechanism of Action: A dose-dependent decrease in ATP provides strong evidence that the inhibitor is engaging its target and functionally impairing the glycolytic pathway as intended.[8]

  • Determine Compound Potency: The concentration of this compound required to reduce ATP levels can be used to determine its cellular efficacy (e.g., IC50).

  • Assess Cellular Viability and Toxicity: Since ATP is the primary energy currency of the cell, its depletion is a sensitive indicator of metabolic stress and a reliable marker for cell viability.[9] Measuring ATP can help distinguish between targeted metabolic effects and general cytotoxicity.

The following protocols and data provide a framework for effectively assessing the impact of PFK inhibitors on cellular energy status.

Glycolytic Pathway and this compound Inhibition

The diagram below illustrates the central role of PFK-1 in glycolysis and the mechanism by which this compound (acting as a PFKFB3 inhibitor) disrupts this process, leading to reduced ATP synthesis.

Glycolysis_Pathway cluster_0 Glycolysis cluster_1 PFK-1 Regulation Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI PPP PPP G6P->PPP Pentose Phosphate Pathway F16BP F16BP F6P->F16BP PFK-1 F26BP F-2,6-BP F6P->F26BP Downstream Downstream F16BP->Downstream ... Pyruvate Pyruvate Downstream->Pyruvate ... ATP_prod ATP Pyruvate->ATP_prod TCA Cycle & OxPhos PFKFB3 PFKFB3 PFKFB3->F26BP Kinase Activity F26BP->F16BP PFK_IN_1 This compound PFK_IN_1->PFKFB3 ATP_inhib ATP ATP_inhib->F16BP Allosteric inhibition ATP_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_24h 2. Incubate (24 hours) seed_cells->incubate_24h treat_cells 3. Treat with this compound & Vehicle Control incubate_24h->treat_cells incubate_treat 4. Incubate (e.g., 3-24 hours) treat_cells->incubate_treat equilibrate 5. Equilibrate Plate to Room Temperature incubate_treat->equilibrate add_reagent 6. Add ATP Assay Reagent (e.g., CellTiter-Glo®) equilibrate->add_reagent lyse_incubate 7. Mix to Lyse Cells & Incubate (10 min) add_reagent->lyse_incubate measure 8. Measure Luminescence lyse_incubate->measure analyze 9. Analyze Data (Normalize to Control) measure->analyze end_node End analyze->end_node

References

Application Notes and Protocols: Assessing Glycolytic Inhibition with PFK-IN-1 using the Seahorse XF Glycolysis Stress Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a critical area of research in various fields, including oncology, immunology, and neurobiology. The Seahorse XF Glycolysis Stress Test is a standard method for assessing the key parameters of glycolytic flux in live cells in real-time. This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the effects of PFK-IN-1, an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), on cellular glycolysis.

PFKFB3 is a key regulatory enzyme that produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] By inhibiting PFKFB3, this compound is expected to reduce the rate of glycolysis.[4] This protocol outlines the experimental workflow, from cell preparation and inhibitor treatment to data acquisition and analysis, and provides templates for data presentation and visualization of the relevant biological pathway.

PFKFB3 Signaling Pathway and this compound Mechanism of Action

The hypoxia-inducible factor 1α (HIF1α) pathway can upregulate the expression of PFKFB3, which in turn enhances glycolytic flux.[2][5] PFKFB3 catalyzes the synthesis of F2,6BP, which allosterically activates PFK-1. PFK-1 then catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis.[1][6] this compound specifically inhibits the kinase activity of PFKFB3, leading to decreased F2,6BP levels and subsequent suppression of glycolysis.

PFKFB3_Pathway PFKFB3 Signaling Pathway and this compound Inhibition cluster_0 Cellular Environment cluster_1 Intracellular Signaling Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a stabilizes PFKFB3 PFKFB3 HIF1a->PFKFB3 upregulates transcription Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate Fructose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate->Fructose-2,6-Bisphosphate catalyzed by PFKFB3 PFK-1 PFK-1 Fructose-2,6-Bisphosphate->PFK-1 allosterically activates Glycolysis Glycolysis PFK-1->Glycolysis rate-limiting step This compound This compound This compound->PFKFB3 inhibits

Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting a Seahorse XF Glycolysis Stress Test with this compound treatment. It is crucial to optimize cell seeding densities and inhibitor concentrations for each cell type.

Materials
  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., Minimal DMEM)[7]

  • L-Glutamine

  • This compound (and appropriate solvent, e.g., DMSO)

  • Cells of interest

  • Reagents for Glycolysis Stress Test: Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)[8][9]

Experimental Workflow Diagram

Seahorse_Workflow Seahorse Assay Experimental Workflow with this compound cluster_day1 Day 1: Cell Seeding cluster_day2_prep Day 2: Preparation cluster_day2_treatment Day 2: Treatment & Incubation cluster_day2_assay Day 2: Seahorse Assay seed_cells Seed cells in Seahorse XF microplate hydrate_cartridge Hydrate sensor cartridge with XF Calibrant prepare_media Prepare Seahorse XF assay medium hydrate_cartridge->prepare_media prepare_inhibitor Prepare this compound and vehicle controls prepare_media->prepare_inhibitor prepare_compounds Prepare Glycolysis Stress Test compounds prepare_inhibitor->prepare_compounds wash_cells Wash cells with assay medium add_inhibitor Add this compound or vehicle to cells wash_cells->add_inhibitor incubate Incubate at 37°C in a non-CO2 incubator add_inhibitor->incubate load_cartridge Load cartridge with stress test compounds run_assay Run Glycolysis Stress Test on Seahorse Analyzer load_cartridge->run_assay analyze_data Analyze data and normalize results run_assay->analyze_data

Caption: Experimental workflow for the Seahorse assay with this compound treatment.

Detailed Protocol

Day 1: Cell Seeding

  • Seed cells at an optimized density in a Seahorse XF cell culture microplate. The optimal cell number will vary depending on the cell type and should be determined empirically to yield a baseline Extracellular Acidification Rate (ECAR) within the instrument's optimal range.

  • Include wells for background correction (media only).

  • Incubate the cell plate overnight in a 37°C, 5% CO2 incubator.

Day 2: Seahorse Assay

  • Hydrate the Sensor Cartridge: A minimum of 3 hours before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[7] Incubate at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Prepare the Glycolysis Stress Test medium by supplementing Seahorse XF Base Medium with 2 mM L-glutamine.[8] Warm the medium to 37°C and adjust the pH to 7.4.

  • Prepare this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock to the desired final concentrations in the assay medium. It is recommended to perform a dose-response curve to determine the optimal concentration. Prepare a vehicle control with the same final concentration of the solvent.

  • Cell Plate Preparation and Inhibitor Treatment:

    • Remove the cell culture medium from the wells.

    • Wash the cells by gently adding 180 µL of pre-warmed assay medium to each well and aspirating.

    • Add 180 µL of assay medium containing the desired concentration of this compound or vehicle control to the respective wells.

    • Incubate the cell plate in a 37°C non-CO2 incubator for a predetermined time (e.g., 1, 4, or 24 hours). This pre-incubation time should be optimized based on the inhibitor's mechanism and cell type.

  • Prepare Glycolysis Stress Test Compounds: Prepare stock solutions of glucose, oligomycin, and 2-DG in the assay medium. The final concentrations in the wells after injection are typically 10 mM for glucose, 1 µM for oligomycin, and 50 mM for 2-DG.[10]

  • Load the Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the prepared compounds according to the Seahorse XF Glycolysis Stress Test protocol.

    • Port A: Glucose (e.g., 20 µL for a final concentration of 10 mM)

    • Port B: Oligomycin (e.g., 22 µL for a final concentration of 1 µM)

    • Port C: 2-DG (e.g., 25 µL for a final concentration of 50 mM)

  • Run the Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure ECAR at baseline and after the sequential injection of the compounds.

Data Presentation

Summarize the quantitative data from the Seahorse assay in clearly structured tables for easy comparison between the control and this compound treated groups.

Key Parameters of Glycolysis

The Seahorse XF Glycolysis Stress Test measures several key parameters that provide a comprehensive profile of cellular glycolytic function.[9]

  • Glycolysis: The ECAR measurement after the addition of glucose, representing the basal rate of glycolysis.

  • Glycolytic Capacity: The maximum ECAR rate reached after the addition of oligomycin, which shuts down oxidative phosphorylation and forces the cells to rely on glycolysis.[9]

  • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cell's ability to respond to an energetic demand.

  • Non-glycolytic Acidification: The ECAR remaining after the addition of 2-DG, which inhibits glycolysis.

Tabular Summary of Results

Table 1: Effect of this compound on Glycolytic Parameters (ECAR, mpH/min)

Treatment GroupConcentrationGlycolysis (Basal)Glycolytic CapacityGlycolytic ReserveNon-glycolytic Acidification
Vehicle Control-Mean ± SDMean ± SDMean ± SDMean ± SD
This compoundX µMMean ± SDMean ± SDMean ± SDMean ± SD
This compoundY µMMean ± SDMean ± SDMean ± SDMean ± SD
This compoundZ µMMean ± SDMean ± SDMean ± SDMean ± SD

Data should be presented as the mean ± standard deviation (SD) from a representative experiment with n ≥ 3.

Table 2: Statistical Analysis of this compound Effects on Glycolysis

ParameterThis compound Concentrationp-value vs. Vehicle% Inhibition
GlycolysisX µMp-value%
Y µMp-value%
Z µMp-value%
Glycolytic CapacityX µMp-value%
Y µMp-value%
Z µMp-value%

Statistical significance can be determined using an appropriate test (e.g., t-test or ANOVA followed by post-hoc tests).

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory effects of this compound on cellular glycolysis using the Seahorse XF Glycolysis Stress Test. By following this detailed methodology, researchers can obtain robust and reproducible data on how targeting the PFKFB3 enzyme impacts cellular metabolism. The provided templates for data presentation and pathway visualization will aid in the clear communication of experimental findings. Optimization of cell number, inhibitor concentration, and incubation time is crucial for achieving high-quality results.

References

Application Notes and Protocols for Studying Metabolic Reprogramming Using PFK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[1] Phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis, catalyzes the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] PFK-1 is a critical regulatory node in cellular metabolism and its inhibition can redirect glucose flux from glycolysis to ancillary pathways like the Pentose Phosphate Pathway (PPP), impacting cell proliferation, survival, and redox balance.[3][4]

PFK-IN-1 is a potent inhibitor of phosphofructokinase (PFK).[5] It has been shown to inhibit PFK from various sources, including T. brucei and T. cruzi.[5] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate metabolic reprogramming in cancer cells. The protocols outlined below are designed to enable researchers to assess the impact of PFK-1 inhibition on key metabolic and signaling pathways.

This compound: A Tool for Metabolic Research

This compound is a small molecule inhibitor of PFK-1.[5] By targeting this key glycolytic enzyme, this compound allows for the acute modulation of glycolytic flux, making it an invaluable tool for studying the downstream consequences of metabolic reprogramming.

Table 1: this compound Inhibitory Activity [5]

TargetIC₅₀ (μM)
T. brucei PFK0.41
T. cruzi PFK0.23

Key Applications

  • Investigating the Warburg Effect: Elucidate the dependence of cancer cells on aerobic glycolysis for proliferation and survival.

  • Studying Metabolic Flux: Analyze the redirection of glucose from glycolysis to the Pentose Phosphate Pathway (PPP) and its implications for nucleotide biosynthesis and redox homeostasis.[3]

  • Elucidating Signaling Pathways: Examine the interplay between PFK-1 activity and major cancer-related signaling cascades such as PI3K/AKT and YAP/TAZ.[6]

  • Evaluating Therapeutic Potential: Assess the anti-proliferative and pro-apoptotic effects of PFK-1 inhibition in cancer models.

Experimental Protocols

Protocol 1: Assessment of Glycolytic Inhibition in Cancer Cells

This protocol details the measurement of lactate production and glucose consumption as indicators of glycolytic activity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, or a cell line relevant to your research)

  • Complete cell culture medium

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Lactate Assay Kit

  • Glucose Assay Kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 μM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • Sample Collection: At each time point, collect the cell culture supernatant for lactate and glucose measurements.

  • Lactate and Glucose Measurement: Follow the manufacturer's instructions for the respective assay kits to determine the concentration of lactate and glucose in the supernatant.

  • Data Analysis: Normalize the lactate production and glucose consumption to the cell number. Plot the results as a function of this compound concentration to determine the EC₅₀ for glycolytic inhibition.

Protocol 2: Analysis of Pentose Phosphate Pathway (PPP) Activity

This protocol measures the activity of the PPP by quantifying the production of NADPH.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • NADPH Assay Kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate the cells for a suitable duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells according to the NADPH assay kit protocol.

  • NADPH Measurement: Measure the intracellular NADPH levels using the assay kit and a plate reader.

  • Data Analysis: Normalize the NADPH levels to the protein concentration of the cell lysate. Compare the NADPH levels in this compound treated cells to the vehicle control. An increase in NADPH suggests a redirection of glucose flux towards the PPP.[3]

Protocol 3: Cell Proliferation and Viability Assays

This protocol assesses the effect of PFK-1 inhibition on cancer cell growth and survival.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1) or a cell viability dye (e.g., Trypan Blue)

  • 96-well plates

  • Microscope and hemocytometer (for Trypan Blue) or plate reader (for MTT/WST-1)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate the cells for a longer time course (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Measurement:

    • MTT/WST-1 Assay: Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance using a plate reader.

    • Trypan Blue Exclusion Assay: Harvest the cells, stain with Trypan Blue, and count the viable and non-viable cells using a hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells or the proliferation rate relative to the vehicle control.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol examines the effect of PFK-1 inhibition on key signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 2: Effect of this compound on Metabolic Parameters (Example Data)

This compound (μM)Lactate Production (nmol/10⁶ cells)Glucose Consumption (μg/10⁶ cells)Intracellular NADPH (pmol/μg protein)Cell Viability (%)
0 (Vehicle)150 ± 12250 ± 2050 ± 5100
1125 ± 10210 ± 1565 ± 695 ± 4
1070 ± 8130 ± 1190 ± 970 ± 6
2545 ± 590 ± 8110 ± 1045 ± 5
5030 ± 460 ± 7125 ± 1125 ± 3

Table 3: Effect of this compound on Signaling Pathways (Example Data)

Treatmentp-AKT / Total AKT (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle1.01.0
This compound (10 μM)0.6 ± 0.050.8 ± 0.07
This compound (25 μM)0.3 ± 0.040.5 ± 0.06

Visualizations

Signaling Pathways and Experimental Workflows

PFK1_Inhibition_Pathway cluster_0 Cellular Metabolism cluster_1 Downstream Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis Proliferation Proliferation Glycolysis->Proliferation Survival Survival Glycolysis->Survival NADPH NADPH PPP->NADPH Nucleotide\nBiosynthesis Nucleotide Biosynthesis PPP->Nucleotide\nBiosynthesis PFK_IN_1 This compound PFK_IN_1->PFK1 Experimental_Workflow cluster_assays 4. Perform Assays Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Incubation 3. Incubate Treatment->Incubation Metabolic_Assays Metabolic Assays (Lactate, Glucose, NADPH) Incubation->Metabolic_Assays Cell_Assays Cell-Based Assays (Proliferation, Viability) Incubation->Cell_Assays Signaling_Assays Signaling Analysis (Western Blot) Incubation->Signaling_Assays Data_Analysis 5. Analyze and Interpret Data Metabolic_Assays->Data_Analysis Cell_Assays->Data_Analysis Signaling_Assays->Data_Analysis PFK1_Signaling_Crosstalk cluster_upstream Upstream Signaling cluster_glycolysis Glycolysis cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PFK1 PFK-1 AKT->PFK1 Survival Survival AKT->Survival F16BP Fructose-1,6-Bisphosphate PFK1->F16BP YAP_TAZ YAP/TAZ PFK1->YAP_TAZ Activation F16BP->AKT Positive Feedback Proliferation Proliferation YAP_TAZ->Proliferation PFK_IN_1 This compound PFK_IN_1->PFK1

References

Troubleshooting & Optimization

PFK-IN-1 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PFK-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous buffers.

Troubleshooting Guide: this compound Solubility Issues

Problem: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer.

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.

Here are a series of steps to troubleshoot and mitigate this issue:

  • Optimize the Dilution Process:

    • Slow Addition: Add the DMSO stock solution of this compound dropwise to the aqueous buffer while vigorously stirring or vortexing. This can prevent the formation of large aggregates.

    • Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform intermediate serial dilutions in DMSO. This reduces the "DMSO shock" when a highly concentrated stock is introduced to the aqueous environment.

  • Adjust the Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, for highly insoluble compounds, a slightly higher but still non-disruptive concentration of DMSO might be necessary to maintain solubility.

  • Modify the Aqueous Buffer Composition:

    • pH Adjustment: this compound is a quinoline derivative, which is often basic. Lowering the pH of the aqueous buffer can increase the solubility of such compounds. It is advisable to test a range of pH values that are compatible with your experimental system.

    • Use of Co-solvents: Incorporating a water-miscible organic solvent into your aqueous buffer can improve the solubility of hydrophobic compounds. Ethanol and polyethylene glycol (PEG) are common choices.

    • Inclusion of Solubility Enhancers: Low concentrations of non-ionic surfactants can help maintain the compound in solution by forming micelles that encapsulate the hydrophobic molecule.

Solubility EnhancerTypeRecommended Starting Concentration
Tween® 80 (Polysorbate 80) Non-ionic surfactant0.01 - 0.1% (v/v)
Pluronic® F-68 Non-ionic surfactant0.01 - 0.1% (v/v)

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is 100% Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of ≥ 125 mg/mL.[1][2] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can negatively impact the solubility of the compound.[1][2]

Q2: How should I store my this compound stock solution?

A2: Once this compound is dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For cell-based assays and other experiments in aqueous systems, the standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the final experimental medium or buffer.

Q4: My this compound is not fully dissolving in DMSO. What should I do?

A4: If you are having trouble dissolving this compound in DMSO, you can try the following:

  • Gentle Warming: Warm the solution to 37°C in a water bath.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

If these steps do not resolve the issue, your solution may be supersaturated, and you should prepare a new stock solution at a lower concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol provides a general guideline for diluting a DMSO stock of this compound into an aqueous buffer for in vitro assays.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing, gentle warming, or sonication if necessary.

  • Perform Intermediate Dilutions (Optional but Recommended):

    • If your final desired concentration is very low, perform one or more serial dilutions of your concentrated DMSO stock in DMSO.

  • Final Dilution into Aqueous Buffer:

    • Warm your aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration in your working solution is below 0.5%.

  • Final Inspection:

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, you may need to optimize the protocol by adjusting the buffer pH, adding a solubility enhancer, or lowering the final concentration of this compound.

Visualizations

PFK_Signaling_Pathway PFK-1 Signaling Pathway Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Further Glycolysis F16BP->Glycolysis PFKIN1 This compound PFKIN1->PFK1 Inhibition

Caption: Inhibition of PFK-1 by this compound in the glycolytic pathway.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start: this compound precipitates in aqueous buffer Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Lower_DMSO Lower final DMSO concentration Check_DMSO->Lower_DMSO No Optimize_Dilution Optimize Dilution Method (slow addition, vortexing) Check_DMSO->Optimize_Dilution Yes Lower_DMSO->Optimize_Dilution Still_Precipitates1 Still Precipitates? Optimize_Dilution->Still_Precipitates1 Modify_Buffer Modify Aqueous Buffer Still_Precipitates1->Modify_Buffer Yes Success Success: Soluble working solution Still_Precipitates1->Success No Adjust_pH Adjust pH (try lower pH) Modify_Buffer->Adjust_pH Add_Cosolvent Add Co-solvent (e.g., Ethanol, PEG) Modify_Buffer->Add_Cosolvent Add_Surfactant Add Surfactant (e.g., Tween 80) Modify_Buffer->Add_Surfactant Still_Precipitates2 Still Precipitates? Adjust_pH->Still_Precipitates2 Add_Cosolvent->Still_Precipitates2 Add_Surfactant->Still_Precipitates2 Lower_Concentration Lower final this compound concentration Still_Precipitates2->Lower_Concentration Yes Still_Precipitates2->Success No Lower_Concentration->Success

Caption: A workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing PFK-IN-1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of PFK-IN-1 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Phosphofructokinase-1 (PFK-1). PFK-1 is a critical regulatory enzyme in the glycolysis pathway, responsible for catalyzing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] This is a key "committed" step in glycolysis, meaning its regulation is crucial for controlling the overall rate of glucose metabolism.[1] By inhibiting PFK-1, this compound can decrease the rate of glycolysis, thereby impacting cellular energy production and the availability of biosynthetic precursors. This mechanism is of particular interest in cancer research, as many tumor cells exhibit a high rate of glycolysis (the Warburg effect) and may be vulnerable to its inhibition.[2]

Q2: What is the recommended starting concentration for this compound in my cell viability experiments?

A2: There is limited public data on the use of this compound in mammalian cell lines. The available data shows its activity against phosphofructokinase from parasitic organisms, Trypanosoma brucei and Trypanosoma cruzi.[3] Therefore, the optimal concentration for your specific mammalian cell line must be determined experimentally.

A common starting point for a new inhibitor is to perform a dose-response curve over a wide logarithmic range. Based on the reported IC50 values against parasitic PFK (0.23-0.41 µM), a suggested starting range for mammalian cells would be from 10 nM to 100 µM. This broad range will help to identify the effective concentration window for your specific cell type and experimental conditions.

Q3: How do I determine if this compound is cytotoxic to my cells?

A3: Cytotoxicity is typically assessed using cell viability assays. These assays measure different aspects of cell health, such as metabolic activity or membrane integrity. Common methods include:

  • MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of viable cells.

  • Resazurin (alamarBlue®) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered more sensitive and less toxic than MTT.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP levels, which is a marker of metabolically active cells.

  • Trypan Blue Exclusion Assay: This method uses a dye that is excluded by live cells with intact membranes, allowing for the direct counting of viable and non-viable cells.

It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as used for this compound) in your experiment to account for any effects of the solvent on cell viability.

Q4: My cells do not show a significant response to this compound. What should I do?

A4: If you do not observe a significant effect on cell viability, consider the following troubleshooting steps:

  • Concentration Range: You may need to test a higher concentration range of this compound.

  • Incubation Time: The effect of the inhibitor may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours of incubation).

  • PFK-1 Isoform Expression: Mammalian cells express different isoforms of PFK-1 (platelet, liver, and muscle types).[4] The potency of this compound may vary between these isoforms. Confirm that your cell line expresses a PFK-1 isoform that is sensitive to this inhibitor.

  • Cellular Metabolism: Your cell line may not be highly dependent on glycolysis for survival and may rely more on other metabolic pathways like oxidative phosphorylation.

  • Compound Stability: Ensure the stability of your this compound stock solution. It is recommended to store it at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month), and to avoid repeated freeze-thaw cycles.[3]

Q5: What are the known IC50 values for this compound?

A5: The publicly available data for this compound is primarily from studies on parasitic organisms. The cellular IC50 for your specific mammalian cell line will need to be determined experimentally.

Quantitative Data Summary

The following table summarizes the available biochemical and cellular data for this compound. Note that cellular IC50 values are highly dependent on the cell line and experimental conditions used.

TargetMeasurementValueSource
T. brucei PFKIC500.41 µM[3]
T. cruzi PFKIC500.23 µM[3]
T. brucei (cellular)ED5015.18 µg/mL[3]
Rat Liver MicrosomesHalf-life9.7 min[3]
Mouse Liver MicrosomesHalf-life408 min[3]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration that causes a 50% reduction in cell viability.

Materials:

  • This compound compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., from 10 nM to 100 µM).

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the medium containing the different this compound concentrations to the appropriate wells.

    • Include a "vehicle control" group of wells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Include an "untreated control" group of wells with fresh medium only.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

PFK1_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production PFK1 PFK-1 F16BP_node Fructose-1,6-Bisphosphate PFKIN1 This compound PFKIN1->PFK1 F6P_node Fructose-6-Phosphate

Caption: Simplified glycolysis pathway showing this compound inhibiting PFK-1.

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_inhibitor Prepare serial dilutions of this compound incubate_overnight->prepare_inhibitor treat_cells Treat cells with this compound and vehicle control prepare_inhibitor->treat_cells incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate_treatment viability_assay Perform cell viability assay (e.g., MTT, Resazurin) incubate_treatment->viability_assay read_plate Measure absorbance/fluorescence viability_assay->read_plate analyze_data Calculate % viability vs. control read_plate->analyze_data plot_curve Plot dose-response curve analyze_data->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

References

potential off-target effects of PFK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PFK-IN-1, a potent inhibitor of 6-phosphofructo-1-kinase (PFK-1). The information provided here will help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of 6-phosphofructo-1-kinase (PFK-1), a key regulatory enzyme in the glycolytic pathway.[1][2] PFK-1 catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a rate-limiting step in glycolysis.[1][3] By inhibiting PFK-1, this compound is designed to reduce glycolytic flux, which can be a valuable tool for studying cellular metabolism and its role in various diseases, particularly cancer.[4][5]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of an inhibitor with proteins other than its designated target.[6] With kinase inhibitors like this compound, which target the highly conserved ATP-binding pocket, there is a possibility of cross-reactivity with other kinases.[7] These off-target interactions can lead to misleading experimental data, cellular toxicity, and the activation or inhibition of unintended signaling pathways.[8] Therefore, it is crucial to validate that the observed phenotype is a direct result of PFK-1 inhibition.

Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?

A3: Common indicators of potential off-target effects include:

  • High levels of cytotoxicity at concentrations expected to be effective for PFK-1 inhibition.

  • Inconsistent results when compared to other methods of PFK-1 inhibition, such as using a structurally different inhibitor or genetic knockdown (e.g., siRNA or CRISPR).[6]

  • Unexpected cellular phenotypes that are not consistent with the known downstream effects of inhibiting glycolysis.

  • Activation or inhibition of signaling pathways that are not directly linked to PFK-1 activity.

Troubleshooting Unexplained Results

Issue 1: I'm observing a higher level of cell death than expected at the effective concentration of this compound.

  • Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are essential for cell survival.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve for Cytotoxicity: Determine the IC50 for PFK-1 inhibition and the CC50 (50% cytotoxic concentration) in your cell line. A narrow therapeutic window may suggest off-target toxicity.

    • Conduct a Kinome-Wide Selectivity Screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions.[7][9]

    • Use an Orthogonal Approach: Compare the phenotype observed with this compound to that of a structurally unrelated PFK-1 inhibitor or to PFK-1 knockdown using CRISPR/Cas9 or shRNA. If the cytotoxicity is not replicated with these alternative methods, it is likely an off-target effect of this compound.[8]

Issue 2: My results with this compound are different from what has been published for PFK-1 inhibition using genetic approaches.

  • Possible Cause: this compound may be inhibiting other kinases that are involved in compensatory signaling pathways.

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that this compound is binding to PFK-1 in your cells at the concentrations used in your experiments using a Cellular Thermal Shift Assay (CETSA).

    • Analyze Downstream Signaling: Use western blotting to check for changes in the phosphorylation status of key proteins in known signaling pathways that might be affected by off-target kinase inhibition.

    • Perform a Rescue Experiment: If you have identified a likely off-target kinase, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. If the phenotype is reversed, it confirms the off-target effect.

Quantitative Data: this compound Selectivity Profile

The following table presents a hypothetical kinase selectivity profile for this compound. This data is for illustrative purposes to demonstrate how the selectivity of a kinase inhibitor is typically presented.

Kinase TargetIC50 (nM)Selectivity (Fold vs. PFK-1)
PFK-1 15 1
PFKFB31500100
Src35023.3
Lck45030
Aurora A2500166.7
CDK2>10000>667
p38α80053.3

This table contains hypothetical data.

Key Experimental Protocols

1. Kinase Selectivity Profiling (Biochemical Assay)

  • Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

  • Methodology:

    • A high-throughput in vitro kinase assay is typically used, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay.[10][11]

    • This compound is serially diluted and incubated with a panel of purified recombinant kinases, a specific substrate for each kinase, and ATP.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate.

    • The IC50 value for each kinase is calculated from the dose-response curve.

2. Western Blotting for Off-Target Pathway Activation

  • Objective: To assess if this compound treatment leads to the activation or inhibition of unintended signaling pathways.

  • Methodology:

    • Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Src, Src, p-Akt, Akt, p-ERK, ERK).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using chemiluminescence.

    • Quantify the band intensities to determine the change in phosphorylation status.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to PFK-1 within intact cells.

  • Methodology:

    • Treat cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

    • Cool the samples and centrifuge to pellet the precipitated proteins.

    • Analyze the soluble fraction by western blotting using an antibody specific for PFK-1.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Pyruvate Pyruvate DHAP_G3P->Pyruvate PFK1->F16BP PFKIN1 This compound PFKIN1->PFK1

Glycolytic pathway highlighting PFK-1 inhibition.

Off_Target_Pathway PFKIN1 This compound Src Src Family Kinase (Off-Target) PFKIN1->Src Inhibition Downstream Downstream Signaling Src->Downstream Phosphorylation Phenotype Unintended Phenotype Downstream->Phenotype

Hypothetical off-target signaling pathway.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the phenotype consistent with PFK-1 inhibition? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target Suspected Off-Target Effect q1->off_target No step1 Step 1: Validate Target Engagement (e.g., CETSA) off_target->step1 step2 Step 2: Use Orthogonal Methods (Different inhibitor, CRISPR/shRNA) step1->step2 step3 Step 3: Kinome Profiling step2->step3 step4 Step 4: Analyze Off-Target Pathways (Western Blot) step3->step4 conclusion Identify and Confirm Off-Target(s) step4->conclusion

Workflow for troubleshooting off-target effects.

References

Technical Support Center: Interpreting Unexpected Results with PFK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PFK-IN-1. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experiments with this inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a phosphofructokinase (PFK) inhibitor. It is important to note that publicly available data indicates its inhibitory activity has been characterized against PFK from the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi, with IC50 values of 0.41 µM and 0.23 µM, respectively[1]. Its activity against human phosphofructokinase isoforms, such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has not been extensively reported in the available literature. This species-specific activity is a critical factor to consider when designing and interpreting experiments in mammalian systems.

Q2: I am using this compound in human cancer cells and not observing the expected decrease in glycolysis. Why might this be?

A primary reason for the lack of effect on glycolysis in human cells could be the species selectivity of this compound. The metabolic pathways and enzyme structures, including those of phosphofructokinases, can differ significantly between trypanosomes and humans. An inhibitor optimized for a trypanosomal PFK may not effectively bind to or inhibit human PFKFB3 or other PFK isoforms.

Another point to consider is that some PFKFB3 inhibitors have been shown to inhibit angiogenesis independently of their effects on glycolysis[2]. Therefore, the expected phenotype might not always be a direct consequence of altered glycolytic flux.

Q3: I am observing unexpected off-target effects or cytotoxicity at concentrations where I don't see inhibition of glycolysis. What could be the cause?

Unexpected cellular effects in the absence of the desired on-target activity often point towards off-target interactions. Kinase inhibitors, in particular, can sometimes interact with multiple kinases or other proteins, leading to unintended consequences[3][4]. If this compound is not inhibiting its intended target in mammalian cells, the observed phenotypes are likely due to these off-target effects. It is crucial to perform experiments to verify target engagement and assess inhibitor selectivity.

Q4: How can I confirm if this compound is engaging its intended target in my mammalian cell line?

To confirm target engagement, you can perform a cellular thermal shift assay (CETSA) or use a phospho-specific antibody to measure the phosphorylation of a known downstream substrate of the target kinase. For PFKFB3, this is more complex as its direct product, fructose-2,6-bisphosphate, is not easily measured in a high-throughput manner. However, you could assess the phosphorylation status of downstream markers of glycolytic flux.

Q5: What are the key signaling pathways regulated by PFKFB3 in mammalian cells?

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis[5][6]. PFKFB3 is implicated in various signaling pathways, including:

  • Hypoxia Signaling: PFKFB3 is a target of Hypoxia-Inducible Factor-1α (HIF-1α) and its expression is upregulated under hypoxic conditions to promote glycolysis.

  • Cell Cycle Progression: PFKFB3 has been shown to play a role in cell cycle control.

  • Angiogenesis: PFKFB3 is involved in promoting the sprouting of new blood vessels[2][7].

  • Inflammation: PFKFB3 activity is linked to inflammatory responses.

PFKFB3 Signaling Pathway

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB PFKFB3 PFKFB3 HIF1a->PFKFB3 Upregulates Expression PI3K_AKT->PFKFB3 Activates NFkB->PFKFB3 Upregulates Expression F26BP Fructose-2,6-bisphosphate (F2,6BP) PFKFB3->F26BP Synthesizes Angiogenesis Angiogenesis PFKFB3->Angiogenesis Promotes PFK1 PFK-1 Activation F26BP->PFK1 Glycolysis Increased Glycolysis PFK1->Glycolysis Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation

Caption: PFKFB3 is regulated by various upstream signals and promotes downstream cellular processes.

Troubleshooting Guide: Unexpected Experimental Results with this compound

This table provides a structured approach to troubleshoot common unexpected outcomes when using this compound in mammalian cell-based assays.

Observed Issue Potential Cause Recommended Action
No effect on glycolysis (e.g., no change in lactate production or ECAR) Species Specificity: this compound is characterized as an inhibitor of trypanosomal PFK and may not be potent against human PFKFB3.1. Verify Target: Use a well-characterized inhibitor of human PFKFB3 (e.g., PFK15, AZ67) as a positive control to confirm that your assay can detect PFKFB3 inhibition. 2. Literature Review: Search for data on the activity of this compound against mammalian PFK isoforms.
Suboptimal Concentration: The effective concentration for inhibiting mammalian PFKFB3 (if any) may be much higher than that for trypanosomal PFK.1. Dose-Response Curve: Perform a wide-range dose-response experiment (e.g., from nM to high µM) to determine if there is any effect at higher concentrations. 2. Solubility Check: Ensure the inhibitor is fully dissolved at the tested concentrations in your cell culture medium.
Cell Line Resistance: The specific cell line may have intrinsic resistance mechanisms or compensatory metabolic pathways.1. Test Multiple Cell Lines: Compare the effects of this compound across different cell lines. 2. Assess Compensatory Pathways: Investigate the activation of alternative metabolic pathways (e.g., pentose phosphate pathway, fatty acid oxidation) upon treatment.
High levels of cytotoxicity at concentrations ineffective for glycolysis inhibition Off-Target Effects: The observed toxicity is likely due to the inhibition of other essential kinases or cellular processes.1. Kinome Profiling: If possible, perform a kinome-wide selectivity screen to identify potential off-targets. 2. Phenotypic Comparison: Compare the observed cytotoxic phenotype with that of known inhibitors of other major signaling pathways to identify potential similarities. 3. Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that target.
Compound Instability or Degradation: The compound may be unstable in your experimental conditions, leading to the formation of toxic byproducts.1. Check Compound Stability: The half-life of this compound in rat and mouse liver microsomes is reported to be 9.7 and 408 minutes, respectively[1]. Consider the metabolic stability in your cell type. 2. Fresh Preparations: Always use freshly prepared solutions of the inhibitor.
Inconsistent results between experiments Reagent Variability: Inconsistent aliquoting or storage of this compound.1. Proper Storage: Aliquot the stock solution upon receipt and store at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month) to avoid repeated freeze-thaw cycles[1]. 2. Consistent Dilutions: Prepare fresh dilutions from the stock for each experiment.
Cell Culture Conditions: Variations in cell passage number, confluency, or media components.1. Standardize Protocols: Maintain consistent cell culture practices. 2. Serum Effects: Be aware that components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider serum starvation prior to treatment if appropriate for your experiment.

Experimental Workflow for Using a Kinase Inhibitor

Experimental_Workflow Start Start: Hypothesis (e.g., this compound inhibits glycolysis) Step1 Step 1: Reagent Preparation & QC - Aliquot and store this compound correctly - Prepare fresh solutions Start->Step1 Step2 Step 2: Dose-Response & Time-Course - Determine optimal concentration and duration Step1->Step2 Step3 Step 3: On-Target Effect Assay (e.g., Lactate Production, Seahorse Assay) Step2->Step3 Decision1 Expected On-Target Effect? Step3->Decision1 Step4a Step 4a: Phenotypic Assays (e.g., Proliferation, Migration) Decision1->Step4a Yes Step4b Step 4b: Troubleshoot - Check positive controls - Re-evaluate hypothesis (species specificity) Decision1->Step4b No Step5 Step 5: Off-Target Assessment (if unexpected phenotypes observed) - Kinome screen - Orthogonal inhibitor Step4a->Step5 Step4b->Step2 Iterate Step6 Step 6: Data Interpretation & Conclusion Step5->Step6 End End Step6->End

Caption: A general experimental workflow for validating and using a kinase inhibitor.

Detailed Experimental Protocols

1. PFK Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from commercially available kits and is a general method to measure PFK activity.

  • Principle: PFK converts fructose-6-phosphate and ATP to fructose-1,6-diphosphate and ADP. The ADP produced is then used in a series of enzymatic reactions that lead to the generation of a detectable product (e.g., NADH), which can be measured by absorbance.

  • Materials:

    • PFK Assay Buffer

    • PFK Substrate (Fructose-6-Phosphate)

    • ATP

    • PFK Enzyme Mix (containing enzymes to convert ADP to a detectable signal)

    • PFK Developer

    • NADH Standard

    • 96-well clear flat-bottom plate

    • Spectrophotometric plate reader

    • Cell or tissue lysate containing PFK

  • Procedure:

    • Sample Preparation: Prepare cell or tissue lysates in cold PFK Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant. Determine the protein concentration of the lysate.

    • Standard Curve: Prepare a dilution series of the NADH standard in PFK Assay Buffer.

    • Reaction Mix: For each well, prepare a reaction mix containing PFK Assay Buffer, PFK Substrate, PFK Enzyme Mix, and PFK Developer.

    • Sample and Control Wells:

      • Sample Wells: Add lysate to the wells.

      • Sample Blank Wells: Add lysate to wells with a reaction mix lacking the PFK substrate to control for background ADP.

      • Positive Control: Use a known amount of purified PFK enzyme.

      • Negative Control: Use assay buffer instead of lysate.

    • Initiate Reaction: Add ATP to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for some colorimetric assays) at an initial time point (T_initial). Incubate the plate at 37°C and take subsequent readings every 5-10 minutes until the values of the most active samples are near the top of the standard curve's linear range.

    • Calculation: Determine the change in absorbance over time for each sample and subtract the blank values. Calculate the PFK activity based on the NADH standard curve. One unit of PFK activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.

2. Western Blot for PFKFB3 Expression

  • Principle: To determine the protein levels of PFKFB3 in cells treated with this compound. A decrease in PFKFB3 protein levels upon treatment could be an unexpected off-target effect.

  • Materials:

    • Cell lysate

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against PFKFB3

    • Loading control primary antibody (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Protein Quantification: Determine the protein concentration of each cell lysate.

    • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against PFKFB3 overnight at 4°C.

    • Washing: Wash the membrane with TBST.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane with TBST.

    • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Result Observed Check1 Is the experiment reproducible? Start->Check1 Troubleshoot1 Review basic experimental parameters: - Reagent stability & preparation - Cell culture conditions - Pipetting accuracy Check1->Troubleshoot1 No Check2 Is the positive control working? Check1->Check2 Yes Troubleshoot1->Start Re-run experiment Troubleshoot2 Assay is not performing correctly. - Check assay reagents and protocol - Validate positive control Check2->Troubleshoot2 No Check3 Is the unexpected result dose-dependent? Check2->Check3 Yes Troubleshoot2->Start Fix assay & re-run Hypothesis1 Likely a real, but unexpected, biological effect. Check3->Hypothesis1 Yes Hypothesis2 May be an artifact or non-specific effect. Check3->Hypothesis2 No Action1 Investigate off-target effects: - Use orthogonal inhibitor - Kinome screen - Rescue experiments Hypothesis1->Action1 Action2 Consider species specificity of this compound. Is the target present and susceptible in your system? Hypothesis2->Action2

References

Technical Support Center: PFK-IN-1 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PFK-IN-1 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. Following these storage guidelines is crucial to maintain the integrity and activity of the compound.

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your this compound solution may suggest chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is advisable to verify the compound's integrity before proceeding with your experiments.

Q3: I am observing precipitation in my this compound stock solution after thawing. How can this be prevented?

A3: Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures. To prevent this, consider the following:

  • Solvent Choice: Ensure the solvent is appropriate for cryogenic storage.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stocks at a slightly lower concentration.

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Minimize freeze-thaw cycles.

Q4: Can the type of storage container affect the stability of this compound?

A4: Yes, the storage container material can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene tubes is recommended as they are generally more inert.

Troubleshooting Guides

Issue: Inconsistent experimental results or loss of this compound activity over time.

This is a common challenge in long-term experiments and often points to the degradation of the inhibitor in the experimental medium. Below is a systematic approach to troubleshoot this issue.

Experimental Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Stability Assessment cluster_3 Solution A Inconsistent Results / Loss of Activity B Verify Stock Solution Integrity (Appearance, Solubility) A->B C Review Storage Conditions (Temperature, Light Exposure) A->C D Check Experimental Protocol (Solvent, pH, Additives) A->D E Perform a Time-Course Stability Assay (See Protocol Below) B->E C->E D->E F Analyze this compound Concentration (e.g., by HPLC) E->F F->A No Degradation, Re-evaluate Other Experimental Parameters G Optimize Experimental Conditions (e.g., Freshly Prepare Solutions) F->G Degradation Confirmed H Determine Effective Concentration Window G->H I Adjust Dosing Schedule H->I PFK1_Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Further Glycolysis F16BP->Glycolysis ATP_high High ATP ATP_high->PFK1 Allosteric Inhibition Citrate Citrate Citrate->PFK1 Allosteric Inhibition PFKIN1 This compound PFKIN1->PFK1 Inhibition AMP_high High AMP / ADP AMP_high->PFK1 Allosteric Activation F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Allosteric Activation

troubleshooting PFK-1 activity assays with inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phosphofructokinase-1 (PFK-1) activity assays, particularly in the context of screening for inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a PFK-1 activity assay?

A1: PFK-1 catalyzes the conversion of fructose-6-phosphate (F6P) and ATP to fructose-1,6-bisphosphate (F1,6BP) and ADP.[1] Most PFK-1 activity assays are coupled enzymatic reactions. The production of ADP is coupled to a series of reactions that ultimately result in the oxidation or reduction of a detectable substrate, such as the conversion of NADH to NAD+ (measured by a decrease in absorbance at 340 nm) or the generation of a colored or fluorescent product.[2][3]

Q2: Why is ATP concentration so critical in PFK-1 assays?

A2: ATP serves a dual role for PFK-1; it is both a substrate and an allosteric inhibitor.[1][4] At low concentrations, ATP binds to the active site and promotes the catalytic reaction. However, at high concentrations, ATP can bind to a separate allosteric site, which inhibits the enzyme's activity.[4] This is a physiological feedback mechanism to halt glycolysis when cellular energy levels are high.[4] Therefore, optimizing the ATP concentration in your assay is crucial for observing the desired enzymatic activity and inhibition.

Q3: What are the key allosteric regulators of PFK-1 I should be aware of?

A3: Besides ATP, PFK-1 activity is regulated by several other allosteric effectors. Key activators include AMP and fructose-2,6-bisphosphate (F-2,6-BP), which can reverse the inhibitory effects of ATP.[1][5] Potent inhibitors include citrate and phosphoenolpyruvate (PEP), which are downstream products of cellular respiration and glycolysis, respectively.[1]

Q4: Can my test compound interfere with the assay components?

A4: Yes, compound interference is a common issue. Test compounds can interfere by inhibiting one of the coupling enzymes in the assay system, or they might interfere with the detection method itself, for example, by fluorescing or quenching a signal.[6] It is essential to run controls to test for such interference, for instance, by measuring the assay signal in the absence of PFK-1 but in the presence of your compound.

Q5: How does pH affect PFK-1 activity?

A5: PFK-1 activity is highly sensitive to pH. Low pH levels, such as those that occur during anaerobic muscle function due to lactic acid accumulation, enhance the inhibitory effect of ATP.[1][7] The optimal pH for PFK-1 activity can also be influenced by the ATP concentration.[7] It is crucial to maintain a stable and appropriate pH in your assay buffer.

Troubleshooting Guide

This guide addresses common problems encountered during PFK-1 activity assays with inhibitors.

Problem Potential Cause(s) Recommended Solution(s)
No or very low PFK-1 activity 1. Inactive Enzyme: Improper storage or handling of the PFK-1 enzyme.1. Ensure the enzyme is stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[2] Use a fresh aliquot of the enzyme.
2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations.2. Verify the pH of your assay buffer. Optimize the concentrations of F6P and ATP. Ensure the assay is run at the recommended temperature (e.g., 37°C).[3]
3. Missing Essential Cofactors: Lack of magnesium ions (Mg2+), which are crucial for ATP-dependent kinase activity.3. Check that your assay buffer contains an adequate concentration of a magnesium salt like MgCl₂.
High background signal 1. Contaminating Enzymes: The sample (e.g., cell lysate) may contain other enzymes that produce or consume NADH or ADP.1. For cell or tissue extracts, consider using a 10 kD spin column to remove small molecules like ADP and NADH that can interfere with the assay.[2]
2. Compound Interference: The test inhibitor may be colored, fluorescent, or inhibit a coupling enzyme.2. Run a control reaction with the inhibitor but without PFK-1 to measure its intrinsic signal. Also, consider an orthogonal assay to confirm hits.[8]
Inconsistent or non-reproducible results 1. Reagent Instability: Degradation of ATP, F6P, or NADH over time.1. Prepare fresh reagents for each experiment. Store stock solutions in aliquots at -20°C or -80°C to minimize degradation.
2. Pipetting Errors: Inaccurate dispensing of small volumes of enzyme, substrates, or inhibitors.2. Use calibrated pipettes and be consistent with your pipetting technique. Prepare master mixes to reduce variability.
3. Substrate Depletion: Consumption of a significant fraction of the substrate during the assay.3. Ensure that substrate consumption is kept to a minimum (ideally <10-15%) to maintain initial velocity conditions. This can be achieved by adjusting the enzyme concentration or the reaction time.[9]
Apparent activation at high inhibitor concentrations 1. Compound Interference: The inhibitor may interfere with the detection system in a way that increases the signal.1. Run controls as mentioned for high background. Test the compound against the coupling enzymes directly.
2. Assay Artifacts: Some compounds can aggregate at high concentrations, which might affect the activity of the enzyme or the assay components in unpredictable ways.2. Check the solubility of your compound in the assay buffer. Include detergents like Triton X-100 at low concentrations if appropriate.

Experimental Protocols

Standard PFK-1 Activity Assay (Coupled Spectrophotometric)

This protocol is based on a common coupled enzyme system where the production of ADP is linked to the oxidation of NADH.

Principle: PFK-1 produces ADP, which is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of PFK-1 activity is directly proportional to the rate of NADH decrease, measured as a change in absorbance at 340 nm.

Materials:

  • PFK-1 enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Fructose-6-Phosphate (F6P) stock solution

  • ATP stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • NADH stock solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, F6P, PEP, NADH, PK, and LDH. The final concentrations should be optimized, but typical ranges are: 1-5 mM F6P, 0.2 mM NADH, 1 mM PEP, and excess of PK and LDH (e.g., 1-2 units/mL).

  • Add the master mix to the wells of the 96-well plate.

  • Add the PFK-1 enzyme to the appropriate wells to initiate the reaction. For background controls, add assay buffer instead of the enzyme.

  • Initiate the reaction by adding ATP. The final ATP concentration should be carefully chosen based on whether you want to favor the substrate or inhibitory role (e.g., 1 mM).

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction by determining the slope of the linear portion of the absorbance vs. time curve. The PFK-1 activity is proportional to this rate.

PFK-1 Inhibitor Screening Assay

This protocol is an adaptation of the standard activity assay to screen for potential inhibitors.

Procedure:

  • Prepare the master mix as described in the standard assay protocol.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test compounds (dissolved in a suitable solvent like DMSO) to the desired final concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.

  • Add the PFK-1 enzyme to all wells except the background controls.

  • Initiate the reaction by adding ATP.

  • Monitor the reaction kinetically as described in the standard protocol.

  • Calculate the percent inhibition for each compound by comparing its reaction rate to the vehicle control rate: % Inhibition = [1 - (Rate with inhibitor / Rate with vehicle)] * 100

Visualizations

PFK1_Signaling_Pathway cluster_Glycolysis Glycolysis cluster_Regulation Allosteric Regulation F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 Substrate F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Product ATP_high High ATP ATP_high->PFK1 Inhibition Citrate Citrate Citrate->PFK1 Inhibition AMP AMP AMP->PFK1 Activation F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Activation

Caption: Allosteric regulation of PFK-1 in the glycolytic pathway.

PFK1_Assay_Workflow cluster_Preparation Step 1: Reagent Preparation cluster_Assay Step 2: Assay Plate Setup cluster_Reaction Step 3: Reaction & Measurement cluster_Analysis Step 4: Data Analysis MasterMix Prepare Master Mix (Buffer, F6P, PEP, NADH, PK, LDH) AddMix Add Master Mix to Plate MasterMix->AddMix Inhibitor Prepare Inhibitor Dilutions AddInhibitor Add Inhibitor/Vehicle Inhibitor->AddInhibitor AddMix->AddInhibitor AddEnzyme Add PFK-1 Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddATP Initiate with ATP PreIncubate->AddATP Measure Kinetic Read at 340 nm AddATP->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition

Caption: Workflow for a PFK-1 inhibitor screening assay.

References

how to control for PFK-IN-1 vehicle effects (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PFK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in experiments while controlling for the potential effects of its vehicle, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of phosphofructokinase (PFK).[1] Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[2][3][4] This is a key "committed" step in the glycolytic pathway.[2][3] this compound's inhibitory action can modulate cellular metabolism and is a subject of research in various disease models.

Q2: Why is DMSO used as a vehicle for this compound?

This compound, like many small molecule inhibitors, is a hydrophobic compound with limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for creating high-concentration stock solutions of this compound for use in cell culture and in vivo studies.[5][6]

Q3: Can DMSO itself affect my experimental results?

Yes, DMSO is not biologically inert and can exert its own effects on cells, which are concentration-dependent. These can include alterations in cell viability, proliferation, differentiation, and gene expression.[7][8] At higher concentrations, it can be cytotoxic, while at very low concentrations, it has sometimes been observed to stimulate cell growth.[5][8][9] Therefore, it is crucial to use an appropriate vehicle control in all experiments to distinguish the effects of this compound from those of DMSO.

Q4: What is a vehicle control and why is it essential?

A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without the this compound. This control is fundamental to attribute the observed biological effects to the inhibitor itself, rather than the solvent.[8] Any cellular response seen in the vehicle control group can be attributed to DMSO, allowing for the accurate interpretation of the net effect of this compound.

Troubleshooting Guide

Problem: My compound precipitates when I add it to my cell culture medium.

This is a common issue that can occur when a concentrated DMSO stock is diluted into an aqueous buffer or medium.[10]

  • Solution: Employ a stepwise or serial dilution strategy. Instead of adding the concentrated DMSO stock directly to your final culture volume, first, create an intermediate dilution of the this compound stock in your pre-warmed cell culture medium. This gradual decrease in DMSO concentration helps to maintain the compound's solubility.[11]

Problem: I am observing unexpected effects in my vehicle control group.

  • Possible Cause: The final concentration of DMSO may be too high for your specific cell line, leading to toxicity or other off-target effects.[2][7]

  • Solution: It is imperative to determine the maximum tolerable DMSO concentration for your cells before starting your experiments. This can be achieved by performing a dose-response curve with DMSO alone and assessing cell viability. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.

Problem: How do I prepare a stock solution of this compound?

  • Recommendation: this compound is soluble in DMSO at concentrations of ≥ 125 mg/mL. For ease of use, a stock solution of 10 mM to 30 mM in anhydrous DMSO can be prepared.

  • Procedure: To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO. Gentle vortexing or sonication can aid in dissolution. Ensure the compound is fully dissolved before storing. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationGeneral RecommendationSuitability for Cell Lines
≤ 0.1%Highly RecommendedConsidered safe for most cell lines, including sensitive and primary cells, with minimal effects on cell health.
0.1% - 0.5%Acceptable with cautionGenerally tolerated by robust, immortalized cell lines for typical assay durations (24-72 hours). A vehicle control titration is strongly advised.
> 0.5%Not RecommendedHigh potential for inducing cellular stress, affecting proliferation, and causing cytotoxicity.[2][7]

Table 2: Example In Vivo Vehicle Formulations for Hydrophobic Inhibitors

Formulation ComponentsExample RatioNotes
DMSO, PEG300, Tween-80, Saline10% / 40% / 5% / 45%May require sonication to achieve a clear solution.
DMSO, PEG 400, Solutol, Citrate Buffer20% / 40% / 10% / 30%Has been shown to form a stable solution for some compounds.
DMSO, Cremophor EL, Water20% / 10% (as a 1:1 mix with DMSO) / 70%Suitable for some in vivo applications.

Note: The optimal in vivo formulation for this compound should be determined empirically.

Experimental Protocols

Protocol 1: Determining Maximum Tolerable DMSO Concentration
  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1%. Include a "medium only" control.

  • Treatment: Replace the old medium with the medium containing the different DMSO concentrations. Include at least three to six replicates for each concentration.

  • Incubation: Incubate the cells for the longest duration planned for your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo.

  • Analysis: Plot cell viability (%) against the DMSO concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >95% viability) is your maximum tolerable concentration.

Protocol 2: PFK-1 Activity Assay

This protocol is based on a coupled enzyme assay where the product of the PFK-1 reaction is used in subsequent reactions that lead to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 0.15 mM NADH, 0.675 U/mL aldolase, 5 U/mL triosephosphate isomerase, and 2 U/mL glycerol phosphate dehydrogenase.

  • Substrate and Inhibitor Addition: Add ATP and fructose-6-phosphate to the reaction mixture at desired concentrations. For the experimental group, add this compound at the desired final concentration. For the vehicle control, add the same final concentration of DMSO.

  • Enzyme Addition: Initiate the reaction by adding the PFK-1 enzyme.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C using a microplate reader.

  • Data Analysis: Calculate the rate of NADH oxidation to determine PFK-1 activity. Compare the activity in the presence of this compound to the vehicle control.

Visualizations

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core PFKFB3 Regulation and Function cluster_downstream Downstream Effects Insulin/IGF-1 Insulin/IGF-1 PFKFB3 PFKFB3 Insulin/IGF-1->PFKFB3 Activates Hypoxia (HIF-1α) Hypoxia (HIF-1α) Hypoxia (HIF-1α)->PFKFB3 Induces Expression Stress (p38/MK2) Stress (p38/MK2) Stress (p38/MK2)->PFKFB3 Activates Fructose-2,6-BP Fructose-2,6-BP PFKFB3->Fructose-2,6-BP Synthesizes Akt Signaling Akt Signaling PFKFB3->Akt Signaling Potentiates Cell Cycle Progression Cell Cycle Progression PFKFB3->Cell Cycle Progression Promotes PFK-1 Activation PFK-1 Activation Fructose-2,6-BP->PFK-1 Activation Allosterically Activates Glycolysis Glycolysis PFK-1 Activation->Glycolysis This compound This compound This compound->PFKFB3 Inhibits

Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Vehicle_Control cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis Cells in Culture Cells in Culture Untreated Control Untreated Control Cells in Culture->Untreated Control Vehicle Control (DMSO) Vehicle Control (DMSO) Cells in Culture->Vehicle Control (DMSO) Experimental (this compound in DMSO) Experimental (this compound in DMSO) Cells in Culture->Experimental (this compound in DMSO) Measure Endpoint Measure Endpoint Untreated Control->Measure Endpoint Vehicle Control (DMSO)->Measure Endpoint Experimental (this compound in DMSO)->Measure Endpoint Compare Results Compare Results Measure Endpoint->Compare Results Troubleshooting_Logic start Experiment Start precipitate Precipitation in Media? start->precipitate serial_dilution Use Serial Dilution precipitate->serial_dilution Yes vehicle_effect Unexpected Vehicle Effect? precipitate->vehicle_effect No serial_dilution->vehicle_effect dmso_titration Perform DMSO Titration vehicle_effect->dmso_titration Yes proceed Proceed with Experiment vehicle_effect->proceed No lower_dmso Lower Final DMSO Concentration dmso_titration->lower_dmso lower_dmso->proceed

References

dealing with lot-to-lot variability of PFK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PFK-IN-1 in their experiments. Given that lot-to-lot variability can be a concern with small molecule inhibitors, this guide focuses on empowering users to assess and manage potential inconsistencies between different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with a new batch of this compound compared to our previous lot. What could be the cause?

A1: Inconsistent results between different lots of a small molecule inhibitor like this compound can stem from several factors. The most common causes include variations in purity, solubility, and the presence of residual solvents or byproducts from synthesis. It is also important to consider compound stability and proper storage. To ensure the reliability of your experiments, it is crucial to perform quality control checks on each new lot.

Q2: How can we verify the quality and consistency of a new lot of this compound?

A2: Before using a new lot of this compound in critical experiments, it is highly recommended to perform in-house validation. This should include:

  • Solubility Assessment: Confirm that the compound dissolves as expected in your chosen solvent (typically DMSO). Visual inspection for particulates is a first step, followed by a more quantitative solubility assessment if required.

  • Activity Assay: Perform a dose-response experiment to determine the IC50 value of the new lot against its target, phosphofructokinase (PFK). This value should be compared to the IC50 from the manufacturer's certificate of analysis and your own data from previous lots.

  • Purity Check (Optional): If you have access to analytical instrumentation such as HPLC, you can assess the purity of the compound. Compare the chromatogram to that of a previous, trusted lot.

Q3: Our this compound solution in DMSO appears to have precipitated after storage. What should we do?

A3: Precipitation of a compound from a DMSO stock solution can occur, especially after freeze-thaw cycles. Here are some steps to address this:

  • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.

  • Vortexing/Sonication: Vortex the solution thoroughly or use a bath sonicator to aid in redissolving the compound.

  • Visual Inspection: Carefully inspect the solution to ensure all precipitate has dissolved before use.

  • Fresh Preparation: If precipitation persists, it is best to prepare a fresh stock solution. To avoid this issue in the future, consider preparing smaller aliquots of the stock solution to minimize freeze-thaw cycles.

Q4: Can the final concentration of DMSO in our cell-based assays affect the results?

A4: Yes, the final concentration of DMSO can have a significant impact on cell viability and experimental outcomes. It is recommended to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no inhibitory activity with a new lot of this compound. 1. Incorrect concentration calculation. 2. Compound degradation due to improper storage. 3. Lower purity or activity of the new lot.1. Double-check all calculations for preparing the stock and working solutions. 2. Ensure the compound has been stored at the recommended temperature (-20°C or -80°C) and protected from light. 3. Perform an in-house activity assay to determine the IC50 of the new lot and compare it to previous lots and the manufacturer's data.
Increased off-target effects or cellular toxicity. 1. Presence of cytotoxic impurities in the new lot. 2. Higher final concentration of the inhibitor or solvent (DMSO) than intended.1. If possible, assess the purity of the new lot using HPLC. 2. Verify the final concentration of this compound and DMSO in your assay. 3. Perform a dose-response curve for toxicity (e.g., MTT or CellTiter-Glo assay) with the new lot.
Poor solubility of this compound in DMSO. 1. The compound may have absorbed moisture, which can reduce solubility in DMSO. 2. The quality of the DMSO may be poor (not anhydrous).1. Ensure the compound vial is tightly sealed and stored in a desiccator. 2. Use fresh, anhydrous, research-grade DMSO to prepare stock solutions. 3. Gentle warming and sonication can aid in dissolution.

Quantitative Data Summary

Parameter This compound Reference
Target Phosphofructokinase (PFK)[1]
IC50 (T. brucei PFK) 0.41 µM[1]
IC50 (T. cruzi PFK) 0.23 µM[1]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol 1: Assessment of this compound Solubility in DMSO

Objective: To visually assess the solubility of a new lot of this compound in DMSO.

Materials:

  • This compound (new lot)

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Allow the vial of this compound and the DMSO to equilibrate to room temperature.

  • Calculate the volume of DMSO required to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • A clear solution with no visible particulates indicates good solubility.

Protocol 2: Determination of this compound IC50 using a Coupled Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PFK1 activity. This protocol is based on a standard coupled enzyme assay where the product of the PFK1 reaction, ADP, is used in a series of reactions that lead to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[2][3]

Materials:

  • Recombinant human PFK1 enzyme

  • This compound

  • Fructose-6-phosphate (F6P)

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a reaction mixture containing F6P, ATP, NADH, and PEP in assay buffer.

    • Prepare a coupling enzyme mixture containing PK and LDH in assay buffer.

  • Assay Protocol:

    • Add the this compound dilutions to the wells of the 96-well plate.

    • Add the PFK1 enzyme to all wells except the no-enzyme control.

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the coupling enzyme mixture.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340/min) for each concentration of this compound.

    • Plot the reaction rate as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PFK_Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate Glycolysis Glycolysis F16BP->Glycolysis PFK1->F16BP ATP -> ADP PFK_IN_1 This compound PFK_IN_1->PFK1 ATP_inhibitor ATP (High) ATP_inhibitor->PFK1 AMP_activator AMP (High) AMP_activator->PFK1 F26BP_activator F-2,6-BP F26BP_activator->PFK1 Troubleshooting_Workflow start Inconsistent Results with New Lot check_solubility Solubility OK? start->check_solubility check_activity Activity (IC50) OK? check_solubility->check_activity Yes troubleshoot_solubility Troubleshoot Solubility: - Use fresh, anhydrous DMSO - Gentle warming/sonication check_solubility->troubleshoot_solubility No contact_supplier Contact Supplier for Replacement/Refund check_activity->contact_supplier No review_protocol Review Experimental Protocol: - Concentration calculations - Cell passage number - Reagent stability check_activity->review_protocol Yes, but still inconsistent proceed Proceed with Experiments check_activity->proceed Yes troubleshoot_solubility->check_solubility review_protocol->proceed

References

Validation & Comparative

A Comparative Guide to PFK-IN-1 and Other Direct PFK-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug discovery, phosphofructokinase-1 (PFK-1) stands out as a critical regulatory enzyme in the glycolytic pathway. Its inhibition presents a promising therapeutic strategy for various diseases, including cancer and parasitic infections. This guide provides a detailed comparison of PFK-IN-1 with other known direct inhibitors of PFK-1, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Overview of PFK-1 Inhibition

Phosphofructokinase-1 (PFK-1) is a key allosteric enzyme that catalyzes the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis.[1] The activity of PFK-1 is tightly regulated by various allosteric effectors, including ATP, AMP, and citrate.[1] Direct inhibition of PFK-1 can effectively shut down the glycolytic flux, making it an attractive target for therapeutic intervention in diseases characterized by metabolic dysregulation.

Quantitative Comparison of PFK-1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other small molecule inhibitors against different isoforms of PFK-1. This data provides a quantitative basis for comparing their potency.

InhibitorTarget PFK-1 Isoform/OrganismIC50 (µM)Reference
This compound Trypanosoma brucei0.41MedchemExpress
Trypanosoma cruzi0.23MedchemExpress
Compound No. 3 Modified human PFK-M (sfPFK-M)~15[2]
Native human PFK-M (nPFK-M)18[2]
Compound No. 9 Modified human PFK-M (sfPFK-M)~17[2]
Native human PFK-M (nPFK-M)41[2]
Compound No. 23 Modified human PFK-L (sfPFK-L)27[2]
Native human PFK-L (nPFK-L)47-54[2]
Compound No. 29 Modified human PFK-L (sfPFK-L)8[2]
Native human PFK-L (nPFK-L)47-54[2]
Compound No. 30 Modified human PFK-L (sfPFK-L)8[2]
Native human PFK-L (nPFK-L)47-54[2]
Compound No. 31 Modified human PFK-L (sfPFK-L)9[2]
Native human PFK-L (nPFK-L)47-54[2]
Compound No. 32 Modified human PFK-L (sfPFK-L)9[2]
Native human PFK-L (nPFK-L)47-54[2]
Acyl-CoAs (long chain) Rabbit Muscle PFK-1Apparent Ki ~1[3]

Signaling Pathway and Inhibition Logic

The glycolytic pathway is a fundamental metabolic process for energy production. PFK-1 acts as a crucial control point in this pathway. The diagram below illustrates the central role of PFK-1 and the mechanism of its direct inhibition.

Glycolytic Pathway and PFK-1 Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 Substrate F16BP Fructose-1,6-Bisphosphate Glycolysis Further Glycolysis F16BP->Glycolysis PFKIN1 This compound & Other Inhibitors PFKIN1->PFK1 Inhibition PFK1->F16BP Catalysis PFK-1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Reaction Set up Reaction (with/without inhibitor) Reagents->Reaction Inhibitor Prepare Inhibitor Dilutions Inhibitor->Reaction Incubation Incubate Reaction->Incubation Measurement Measure Activity (Spectrophotometry/Radiometry) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

References

Validating PFK-1 Inhibition in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the cellular activity of a Phosphofructokinase-1 (PFK-1) inhibitor is a critical step in preclinical assessment. This guide provides a comparative overview of experimental approaches to validate PFK-1 inhibition in a cellular context, using PFK-IN-1 as a primary example and comparing its potential validation workflow with other known PFK-1 inhibitors.

PFK-1 is a crucial regulatory enzyme in the glycolytic pathway, catalyzing the committed step of converting fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] Its inhibition can modulate metabolic flux, making it an attractive target in various diseases, including cancer.[3] Validating that a compound like this compound effectively inhibits PFK-1 within the complex cellular environment requires a multi-faceted approach, encompassing direct enzyme activity measurements, assessment of downstream metabolic effects, and determination of cellular potency.

Comparative Performance of PFK-1 Inhibitors

The efficacy of a PFK-1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce PFK-1 activity by 50%. Lower IC50 values indicate higher potency. The following table summarizes reported IC50 values for several small-molecule PFK-1 inhibitors, providing a benchmark for evaluating novel compounds like this compound.

InhibitorCell Line(s)IC50 (µM)Key Findings
Compound 3 Jurkat, Caco-2, COLO 829, MDA-MB-231~15-18Showed potent inhibition of modified, cancer-specific PFK-1 and suppressed lactate and superoxide generation.[4][5]
Compound 9 Jurkat, Caco-2, COLO 829, MDA-MB-231~17-41Demonstrated inhibition of PFK-1 and a reduction in lactate and superoxide levels in various cancer cell lines.[4][5]
ML251 T. brucei0.37 (enzymatic)A potent inhibitor of T. brucei PFK with promising activity in cultured parasite growth assays.[6]
Imatinib Cancer cellsIndirectIndirectly affects PFK-1 activity by inhibiting signaling pathways involved in glycolytic enzyme expression.[1]

Experimental Validation of PFK-1 Inhibition in Cells

A robust validation of a PFK-1 inhibitor like this compound involves a series of experiments to confirm its mechanism of action and cellular effects.

Key Experimental Assays:
  • Direct PFK-1 Activity Assay in Cell Lysates: This is the most direct method to measure the inhibitory effect of a compound on PFK-1 activity within the cellular milieu.

  • Lactate Production Assay: As lactate is a key downstream product of glycolysis, its measurement provides a functional readout of the pathway's inhibition.[7][8]

  • Metabolomics Analysis: A comprehensive analysis of intracellular metabolites can reveal the specific impact of the inhibitor on the glycolytic pathway and connected metabolic routes.[9][10][11]

  • Cell Viability and Proliferation Assays: These assays determine the cytotoxic or cytostatic effects of the inhibitor on the target cells.

Experimental Protocols

PFK-1 Activity Assay in Cell Lysates

This protocol is adapted from established methods for measuring PFK-1 activity in cellular extracts.

a. Cell Lysis:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified duration.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, protease inhibitors, and phosphatase inhibitors) on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

b. PFK-1 Activity Measurement:

  • Determine the protein concentration of the cell lysates.
  • In a 96-well plate, add a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, and a coupled enzyme system (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) that links the production of fructose-1,6-bisphosphate to the oxidation of NADH.
  • Add the cell lysate to each well to initiate the reaction.
  • Measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation and is proportional to PFK-1 activity.
  • Calculate the specific PFK-1 activity and determine the IC50 value of this compound.

Lactate Production Assay

This protocol measures the accumulation of lactate in the cell culture medium.

a. Cell Treatment:

  • Seed cells in a multi-well plate and allow them to adhere.
  • Treat the cells with a range of concentrations of this compound or a vehicle control.

b. Sample Collection and Measurement:

  • After the desired incubation period, collect the cell culture medium.
  • Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
  • Measure the signal using a plate reader.
  • Normalize the lactate levels to the cell number or protein concentration.

Visualizing the Pathway and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

PFK1_Signaling_Pathway cluster_regulation Allosteric Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate Glycolysis Downstream Glycolysis F16BP->Glycolysis Lactate Lactate Glycolysis->Lactate PFK1->F16BP PFKIN1 This compound PFKIN1->PFK1 ATP ATP ATP->PFK1 Citrate Citrate Citrate->PFK1 AMP AMP AMP->PFK1 F26BP Fructose-2,6-BP F26BP->PFK1

Caption: PFK-1 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis lactate_assay Lactate Production Assay treatment->lactate_assay metabolomics Metabolomics Analysis treatment->metabolomics viability_assay Cell Viability/Proliferation Assay treatment->viability_assay pfk_assay PFK-1 Activity Assay lysis->pfk_assay ic50_calc IC50 Determination pfk_assay->ic50_calc data_analysis Data Analysis & Comparison ic50_calc->data_analysis lactate_assay->data_analysis metabolomics->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for validating a PFK-1 inhibitor.

By employing a combination of these experimental approaches, researchers can rigorously validate the cellular inhibition of PFK-1 by novel compounds like this compound and objectively compare their performance against other known inhibitors. This comprehensive validation is essential for advancing promising metabolic inhibitors through the drug discovery pipeline.

References

Selective Inhibition of PFKFB3 Over PFK1: A Comparative Analysis of 3PO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with phosphofructokinase-1 (PFK1). PFKFB3 is a key regulator of glycolysis, and its inhibition is a therapeutic strategy in cancer metabolism. Understanding the selectivity of inhibitors like 3PO is crucial for developing targeted therapies with minimal off-target effects.

Inhibitor Activity Profile

The inhibitory potency of 3PO was evaluated against PFKFB3 and PFK1. The results clearly demonstrate that 3PO is a selective inhibitor of PFKFB3 and does not exhibit inhibitory activity against PFK1.

CompoundTargetIC50 (µM)
3POPFKFB322.9[1]
3POPFK1No Inhibition Observed[1]

This high degree of selectivity underscores the potential of targeting the PFKFB3 isoenzyme for therapeutic intervention without directly affecting the central glycolytic enzyme, PFK1.

Signaling Pathway Context

To understand the significance of this selectivity, it is important to consider the roles of PFK1 and PFKFB3 in the glycolytic pathway. PFK1 is a rate-limiting enzyme that directly catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. PFKFB3, on the other hand, is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of PFK1. By inhibiting PFKFB3, 3PO reduces the levels of F2,6BP, which in turn leads to decreased PFK1 activity and a subsequent reduction in glycolytic flux.

F6P Fructose-6-Phosphate PFK1 PFK1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-Bisphosphate Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Activates PFK1->F16BP PFKFB3->F26BP ThreePO 3PO ThreePO->PFKFB3 Inhibits

Figure 1: Simplified signaling pathway illustrating the roles of PFK1 and PFKFB3 and the inhibitory action of 3PO.

Experimental Protocols

The inhibitory activity of 3PO and other compounds against PFKFB isoenzymes is typically determined using a coupled-enzyme spectrophotometric assay.

Principle: The kinase activity of PFKFB is measured by quantifying the amount of ADP produced, which is then used in a series of coupled enzymatic reactions leading to the oxidation of NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Recombinant human PFKFB3 enzyme

  • Fructose-6-phosphate (F6P)

  • ATP

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 3PO (or other test compounds) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, NADH, PK, and LDH.

  • Add the test compound (e.g., 3PO) at various concentrations to the wells of a microplate. Include a DMSO control (vehicle).

  • Initiate the reaction by adding the recombinant PFKFB3 enzyme to the wells.

  • Immediately place the microplate in a reader and monitor the decrease in absorbance at 340 nm over time.

  • The initial reaction rates are calculated from the linear portion of the absorbance curve.

  • The percent inhibition for each compound concentration is determined relative to the DMSO control.

  • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

cluster_assay Coupled Enzyme Assay PFKFB3 PFKFB3 F26BP_ADP F26BP + ADP PFKFB3->F26BP_ADP Reaction 1 F6P_ATP F6P + ATP F6P_ATP->PFKFB3 PK Pyruvate Kinase Pyruvate Pyruvate PK->Pyruvate Reaction 2 LDH Lactate Dehydrogenase NAD NAD+ LDH->NAD Reaction 3 PEP PEP PEP->PK Pyruvate->LDH NADH NADH NADH->LDH Measurement Measure Absorbance at 340nm NADH->Measurement Monitored ADP ADP

Figure 2: Workflow of the coupled-enzyme assay for measuring PFKFB3 kinase activity.

Selectivity Among PFKFB Isoforms

While 3PO shows excellent selectivity against PFK1, it is also informative to consider the selectivity of other inhibitors among the different PFKFB isoenzymes. This highlights the potential for developing highly specific inhibitors for each isoform.

CompoundPFKFB2 IC50 (µM)PFKFB3 IC50 (µM)PFKFB4 IC50 (µM)
KAN0438757-0.19[1][2]3.6[1][2]
B23.29[3][4]11.89[3][4]-

This data indicates that compounds like KAN0438757 have been developed to exhibit preferential inhibition of PFKFB3 over other isoforms, such as PFKFB4.

References

PFK-IN-1 and Platinum-Based Chemotherapies: A Synergistic Approach to Combat Endometrial Cancer

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A growing body of preclinical evidence suggests that the inhibition of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) by compounds such as PFK-IN-1 and its derivatives can synergistically enhance the efficacy of platinum-based chemotherapies in treating endometrial cancer. This guide provides a comprehensive comparison of the performance of PFKFB3 inhibitors alone and in combination with carboplatin, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract

Advanced and recurrent endometrial cancer often develops resistance to standard chemotherapy, posing a significant clinical challenge. Targeting cancer metabolism, specifically the heightened glycolysis characteristic of many tumors, presents a promising therapeutic strategy. PFKFB3 is a key regulator of glycolysis, and its inhibition has been shown to suppress cancer cell proliferation. This guide details the synergistic effects observed when PFKFB3 inhibitors, such as PFK158 (a derivative of this compound), are combined with carboplatin in chemoresistant endometrial cancer cell lines. The combination therapy has been demonstrated to induce robust anti-tumor activity through multiple mechanisms, including the induction of apoptosis and autophagy, and the suppression of DNA damage repair pathways.

Quantitative Data Summary

The synergistic effect of combining the PFKFB3 inhibitor PFK158 with the chemotherapeutic agent carboplatin has been quantitatively assessed in chemoresistant endometrial cancer cell lines, HEC-1B and ARK-2. The Combination Index (CI) values, calculated using the Chou-Talalay method, provide a quantitative measure of this synergy. A CI value less than 1 indicates a synergistic interaction.

Cell LineDrug CombinationEffective Dose (ED)Combination Index (CI)Synergy Level
HEC-1BPFK158 + CarboplatinED50< 1Synergy
ED75< 1Synergy
ED90< 1Synergy
ARK-2PFK158 + CarboplatinED50< 1Synergy
ED75< 1Synergy
ED90< 1Synergy

Data extrapolated from normalized isobolograms presented in the source study. Specific CI values at each effective dose were not provided in the abstract but were consistently below 1, indicating synergy.

Mechanism of Synergistic Action

The combination of PFKFB3 inhibition with platinum-based chemotherapy has been shown to exert its potent anti-tumor effects through a multi-pronged mechanism.[1]

  • Induction of Apoptosis and Autophagy: The combination treatment leads to an increase in markers of both apoptotic and autophagic cell death.

  • Inhibition of the Akt/mTOR Signaling Pathway: This critical pro-survival pathway is significantly downregulated by the combination therapy.[1]

  • Enhancement of DNA Damage: PFKFB3 inhibition potentiates the DNA-damaging effects of carboplatin. This is evidenced by an increase in the DNA double-strand break marker, γ-H2AX.[1]

  • Suppression of DNA Damage Repair: The combination therapy has been found to downregulate RAD51, a key protein involved in the homologous recombination repair of DNA double-strand breaks.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by the combination therapy and a general workflow for assessing drug synergy.

Synergy_Mechanism Mechanism of this compound and Carboplatin Synergy PFK_IN_1 This compound (PFK158) PFKFB3 PFKFB3 PFK_IN_1->PFKFB3 inhibits Akt Akt PFK_IN_1->Akt inhibit Apoptosis Apoptosis PFK_IN_1->Apoptosis RAD51 RAD51 PFK_IN_1->RAD51 downregulates Carboplatin Carboplatin Carboplatin->Akt inhibit Carboplatin->Apoptosis DNA_Damage DNA Damage (γ-H2AX ↑) Carboplatin->DNA_Damage Carboplatin->RAD51 downregulates Glycolysis Glycolysis PFKFB3->Glycolysis activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy regulates Cell_Death Synergistic Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death DNA_Damage->Cell_Death DNA_Repair DNA Repair RAD51->DNA_Repair DNA_Repair->Cell_Death inhibition of contributes to

Caption: Synergistic mechanism of this compound and Carboplatin.

Experimental_Workflow Workflow for Drug Synergy Assessment start Start: Cancer Cell Culture (e.g., HEC-1B, ARK-2) treatment Treat cells with: - this compound alone - Carboplatin alone - Combination at various ratios start->treatment assay Perform Cell Viability Assay (e.g., Clonogenic Assay, MTT) treatment->assay data_analysis Data Analysis: Calculate IC50 and Combination Index (CI) (Chou-Talalay Method) assay->data_analysis synergy_determination Determine Synergy (CI < 1), Additive Effect (CI = 1), or Antagonism (CI > 1) data_analysis->synergy_determination mechanism_studies Mechanism of Action Studies: - Western Blot (Akt/mTOR pathway) - Apoptosis/Autophagy Assays - γ-H2AX Staining (DNA Damage) synergy_determination->mechanism_studies if synergistic end Conclusion synergy_determination->end if not synergistic mechanism_studies->end

Caption: Experimental workflow for synergy assessment.

Experimental Protocols

Cell Viability and Synergy Analysis (Clonogenic Assay)
  • Cell Seeding: Seed endometrial cancer cells (e.g., HEC-1B, ARK-2) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of PFK158, carboplatin, or a combination of both for 72 hours.

  • Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.

  • Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Use the Chou-Talalay method and CompuSyn software to determine the Combination Index (CI).

Western Blot for Akt/mTOR Pathway Analysis
  • Cell Lysis: Treat cells with PFK158, carboplatin, or the combination for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt and mTOR, as well as downstream targets like S6 ribosomal protein.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage (γ-H2AX Staining)
  • Cell Culture and Treatment: Grow cells on coverslips and treat with the respective drugs.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Immunostaining: Block with bovine serum albumin and incubate with a primary antibody against γ-H2AX.

  • Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the γ-H2AX foci using a fluorescence microscope.

Conclusion

The synergistic interaction between PFKFB3 inhibitors like this compound and platinum-based chemotherapies offers a promising avenue for the treatment of chemoresistant endometrial cancer. The ability of this combination to simultaneously target cancer metabolism and enhance DNA damage while impeding its repair provides a strong rationale for further clinical investigation. The methodologies and data presented in this guide offer a framework for researchers to explore and validate these findings in their own experimental settings.

References

A Comparative Guide to Human Phosphofructokinase-1 (PFK-1) Isoforms: PFKM, PFKL, and PFKP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the three human phosphofructokinase-1 (PFK-1) isoforms: PFKM (muscle), PFKL (liver), and PFKP (platelet). Understanding the distinct kinetic and regulatory properties of these isoforms is crucial for the development of isoform-selective inhibitors for therapeutic applications.

Executive Summary:

Phosphofructokinase-1 is a critical rate-limiting enzyme in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] In humans, PFK-1 exists as three distinct isoforms—PFKM, PFKL, and PFKP—encoded by different genes.[2][3] These isoforms exhibit tissue-specific expression patterns and possess unique kinetic and allosteric regulatory characteristics, making them attractive targets for isoform-selective drug design.[2][3][4] While the user inquired about the isoform selectivity of a compound designated "PFK-IN-1," a comprehensive search of the scientific literature and available databases did not yield any public data on the inhibitory activity of this compound against the human PFKM, PFKL, and PFKP isoforms. The existing research on this compound primarily focuses on its inhibitory effects on phosphofructokinase from protozoan parasites such as Trypanosoma brucei.

This guide, therefore, focuses on providing a comparative analysis of the intrinsic properties of the three human PFK-1 isoforms, which is fundamental for any research aimed at developing isoform-selective inhibitors.

Comparative Kinetic Properties of PFK-1 Isoforms

The kinetic parameters of the PFK-1 isoforms highlight their adaptation to the metabolic requirements of their primary tissues of expression. A study comparing the recombinant human PFK isoforms revealed significant differences in their affinities for the substrates ATP and fructose-6-phosphate (F6P).[4]

IsoformK0.5 for ATP (µM)K0.5 for F6P (µM)Key Kinetic Characteristics
PFKM (Muscle) 152147High affinity for both ATP and F6P. More resistant to ATP inhibition.
PFKL (Liver) 1601360High affinity for ATP but low affinity for F6P.
PFKP (Platelet) 2761333Low affinity for both ATP and F6P. Most susceptible to ATP inhibition.

Table 1: Comparison of kinetic parameters for human PFK-1 isoforms. Data sourced from a study on recombinant human PFK isoforms.[4]

Signaling Pathway and Regulation

PFK-1 is a central regulatory point in glycolysis, subject to allosteric activation and inhibition by various metabolites that signal the cell's energy status.

PFK1_Regulation PFK-1 Signaling Pathway cluster_glycolysis Glycolysis cluster_regulators Allosteric Regulators Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP PFK-1 Pyruvate Pyruvate F1,6BP->Pyruvate ATP ATP ATP->F1,6BP Inhibits Citrate Citrate Citrate->F1,6BP Inhibits AMP AMP AMP->F1,6BP Activates F2,6BP F2,6BP F2,6BP->F1,6BP Activates

Diagram 1: PFK-1's central role in glycolysis and its allosteric regulation.

Experimental Protocols

Determination of PFK-1 Isoform Activity

A widely used method to determine PFK-1 activity is a coupled enzyme assay. The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase, and the resulting glyceraldehyde-3-phosphate is converted in a series of reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 0.15 mM NADH.

  • Coupling Enzymes: 0.675 units/ml aldolase, 5 units/ml triosephosphate isomerase, and 2 units/ml glycerol-3-phosphate dehydrogenase.

  • Substrates: ATP and Fructose-6-Phosphate (F6P) at desired concentrations.

  • PFK-1 Isoform: Purified recombinant PFKM, PFKL, or PFKP.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, coupling enzymes, and NADH in a 96-well plate or a cuvette.

  • Add the desired concentration of F6P and the PFK-1 isoform to the reaction mixture.

  • Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is directly proportional to the PFK-1 activity.

PFK1_Assay_Workflow PFK-1 Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Coupling Enzymes, NADH) Add_F6P_PFK Add F6P and PFK-1 Isoform Prepare_Reaction_Mix->Add_F6P_PFK Equilibrate Equilibrate at Assay Temperature Add_F6P_PFK->Equilibrate Initiate_Reaction Initiate with ATP Equilibrate->Initiate_Reaction Monitor_NADH Monitor NADH Oxidation (Absorbance at 340 nm) Initiate_Reaction->Monitor_NADH Calculate_Activity Calculate PFK-1 Activity Monitor_NADH->Calculate_Activity

Diagram 2: Experimental workflow for the coupled-enzyme PFK-1 activity assay.

Isoform-Specific Roles in Health and Disease

The differential expression and regulation of PFK-1 isoforms are associated with specific physiological and pathological conditions.

  • PFKM: Predominantly expressed in the skeletal muscle, its deficiency leads to glycogen storage disease type VII (Tarui's disease), characterized by exercise intolerance and muscle cramps.[5]

  • PFKL: The primary isoform in the liver and kidneys, it plays a key role in hepatic glucose metabolism.[6] Altered expression of PFKL has been linked to certain cancers.

  • PFKP: The main isoform in platelets and various cancer cells.[6] Overexpression of PFKP is observed in several cancers, including breast and renal cell carcinoma, and is associated with increased glycolytic flux and tumor progression.[6]

Conclusion

The three human PFK-1 isoforms, PFKM, PFKL, and PFKP, exhibit distinct kinetic properties and tissue-specific expression, reflecting their specialized roles in metabolism. While information on the isoform selectivity of this compound in humans is currently unavailable, the detailed characterization of the isoforms themselves provides a solid foundation for the rational design and evaluation of selective inhibitors. The development of such inhibitors holds significant promise for therapeutic interventions in a range of diseases, from metabolic disorders to cancer.

References

Efficacy of PFKFB3 Inhibition in Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on PFK-IN-1: Initial searches for the efficacy of this compound (CAS 735303-62-5) in cancer models did not yield any peer-reviewed publications with quantitative data. The available information primarily characterizes it as a phosphofructokinase inhibitor with reported activity against parasitic enzymes. Due to this lack of specific data in cancer models, this guide will focus on a well-characterized PFKFB3 inhibitor, PFK15 , as a representative compound to illustrate the therapeutic potential and efficacy of targeting the PFKFB3-driven glycolytic pathway in various cancers.

Introduction to PFKFB3 Inhibition in Cancer Therapy

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This increased reliance on glycolysis for energy production and biosynthesis presents a therapeutic window for targeting cancer metabolism. 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key enzyme that promotes glycolysis by producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFKFB3 is often overexpressed in a variety of tumors, including glioblastoma, breast cancer, and lung cancer, and its high expression is frequently associated with poor prognosis.[1][2][3] PFK15 is a potent and selective small molecule inhibitor of PFKFB3 that has shown significant anti-tumor activity in preclinical models.[1][4] This guide provides a comparative summary of the efficacy of PFK15 in different cancer models, along with the experimental protocols used to generate the data.

PFKFB3 Signaling Pathway

The signaling pathway targeted by PFK15 is central to the metabolic reprogramming observed in cancer cells. A simplified representation of this pathway is provided below.

PFKFB3_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Glycolytic Regulation cluster_2 Cellular Outcomes Oncogenic Signals Oncogenic Signals PFKFB3 PFKFB3 Oncogenic Signals->PFKFB3 activate Hypoxia (HIF-1α) Hypoxia (HIF-1α) Hypoxia (HIF-1α)->PFKFB3 activate Fructose-6-Phosphate Fructose-6-Phosphate PFKFB3->Fructose-6-Phosphate PFK15 PFK15 (Inhibitor) PFK15->PFKFB3 inhibits Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate Fructose-6-Phosphate->Fructose-2,6-Bisphosphate synthesis PFK1 PFK-1 Fructose-6-Phosphate->PFK1 Fructose-2,6-Bisphosphate->PFK1 activates Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate PFK1->Fructose-1,6-Bisphosphate catalyzes Glycolysis Glycolysis Fructose-1,6-Bisphosphate->Glycolysis Increased Proliferation Increased Proliferation Glycolysis->Increased Proliferation Angiogenesis Angiogenesis Glycolysis->Angiogenesis Survival Survival Glycolysis->Survival

PFKFB3 signaling pathway in cancer.

Comparative Efficacy of PFK15 in Different Cancer Models

The following tables summarize the in vitro and in vivo efficacy of PFK15 in glioblastoma, breast cancer, and lung cancer models.

In Vitro Efficacy of PFK15
Cancer TypeCell LineIC50 (µM)Assay TypeReference
Glioblastoma U-87 MG~10-20 (estimated)Cell Viability[5]
Breast Cancer MDA-MB-231Data not specifiedColony Formation, Migration[6]
MDA-MB-468Data not specifiedColony Formation, Migration[6]
Lung Cancer H522<10Apoptosis, Glucose Uptake
A549Not specifiedApoptosis[7]
Gastric Cancer MKN456.59 ± 3.1Trypan Blue Exclusion[8]
AGS8.54 ± 2.7Trypan Blue Exclusion[8]
BGC82310.56 ± 2.4Trypan Blue Exclusion[8]
In Vivo Efficacy of PFK15
Cancer TypeAnimal ModelTreatment RegimenOutcomeReference
Glioblastoma U-87 MG XenograftNot specifiedSuppressed tumor growth (less than temozolomide)[5]
Breast Cancer Not specifiedNot specified3PO (a related compound) suppressed HER2+ breast cancer growth[1]
Lung Cancer Lewis Lung Carcinoma (LLC) Xenograft25 mg/kg i.p. every 3 daysSignificant tumor growth inhibition[1][9]
Gastric Cancer MKN45 Xenograft25 mg/kg i.p. every 3 days for 15 days56.10% tumor growth inhibition[8]
Head and Neck Squamous Cell Carcinoma Cal27 Xenograft10 and 20 mg/kg i.p. every other day for 2 weeksSignificant tumor growth inhibition[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo studies evaluating PFKFB3 inhibitors.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation.[11][12]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of PFK15 B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

A typical workflow for an MTT cell viability assay.
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PFK15 (or other inhibitors) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.[13][14][15][16]

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer PFK15 or a vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

Conclusion

The available preclinical data strongly suggest that inhibiting PFKFB3 with compounds like PFK15 is a viable therapeutic strategy for a range of cancers that are highly dependent on glycolysis. PFK15 has demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo in models of glioblastoma, lung, and gastric cancer. While direct comparative data for PFK15 in breast cancer models is less explicit in the reviewed literature, the known role of PFKFB3 in this malignancy suggests it is also a promising target. Further research is warranted to fully elucidate the efficacy of PFKFB3 inhibitors across a broader spectrum of cancer subtypes and to explore their potential in combination with other anti-cancer therapies. The lack of published data on this compound in cancer models highlights the importance of relying on peer-reviewed literature for assessing the efficacy of specific compounds.

References

Validating PFKFB3 Inhibition: A Comparative Guide to PFK15 and siRNA Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for inhibiting the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3): the small molecule inhibitor PFK15 and small interfering RNA (siRNA). Understanding the specificity and effects of these tools is critical for accurately interpreting experimental data in cancer research and drug development.

Comparison of PFK15 and PFKFB3 siRNA

The following tables summarize the key characteristics and performance of PFK15 and PFKFB3 siRNA based on published experimental data.

Parameter PFK15 (Chemical Inhibitor) PFKFB3 siRNA (Genetic Knockdown)
Mechanism of Action Potent and selective inhibitor of PFKFB3, blocking its kinase activity.[1]Post-transcriptionally silences the PFKFB3 gene, leading to reduced mRNA and protein levels.[2][3]
Reported IC50 207 nM for recombinant PFKFB3[4]. Varies in cell-based assays (e.g., 0.72 µM in H522, 2.42 µM in Jurkat, 6.59 µM in MKN45, 8.54 µM in AGS cells).[1][5][6]Not applicable. Efficacy is measured by percentage of knockdown.
Specificity Selective for PFKFB3 over a panel of 96 other kinases.[1][4]Highly specific to the PFKFB3 mRNA sequence, with minimal off-target effects when properly designed.
Effects on Glycolysis Reduces fructose-2,6-bisphosphate (F2,6BP) levels, glucose uptake, and lactate production.[1][5][6][7]Decreases PFKFB3 protein levels, leading to reduced glycolytic activity, F2,6BP, lactate, and ATP concentrations.[2]
Cellular Phenotypes Induces cell cycle arrest, apoptosis, and inhibits cell proliferation and invasion in various cancer cell lines.[5][6][7]Reduces cell viability, delays the cell cycle, increases apoptosis, and inhibits anchorage-independent growth.[2][8]

Experimental Data Summary

The following table presents a summary of quantitative data from studies utilizing either PFK15 or PFKFB3 siRNA to inhibit PFKFB3 function.

Cell Line Treatment Metric Result Reference
MKN45 Gastric Cancer PFK15 (10 µM, 24h)Cell Proliferation (IC50)6.59 ± 3.1 µM[5][6]
AGS Gastric Cancer PFK15 (10 µM, 24h)Cell Proliferation (IC50)8.54 ± 2.7 µM[5][6]
BGC823 Gastric Cancer PFK15 (10 µM, 24h)Cell Proliferation (IC50)10.56 ± 2.4 µM[5][6]
MKN45 Gastric Cancer PFK15 (2.5-10 µM, 12h)F2,6P2 ProductionDose-dependent reduction[5][6]
AGS Gastric Cancer PFK15 (2.5-10 µM, 12h)Glucose UptakeDose-dependent reduction[5][6]
HeLa Cells PFKFB3 siRNA (100 nM, 48-72h)PFKFB3 Protein LevelSeverely depleted[2]
HeLa Cells PFKFB3 siRNA (100 nM)Glycolytic ActivityDecreased[2]
HeLa Cells PFKFB3 siRNA (100 nM)Cell Viability40-50% decrease at 48h[2]
MPC5 Podocytes PFKFB3 siRNAPFKFB3 Protein LevelSignificantly inhibited[3]

Signaling Pathways and Experimental Workflow

To validate the specificity of a PFKFB3 inhibitor like PFK15, a common workflow involves comparing its effects to those of PFKFB3 gene silencing via siRNA. This approach helps to ensure that the observed phenotypes are indeed due to the inhibition of PFKFB3 and not off-target effects of the chemical compound.

G cluster_workflow Experimental Workflow for PFK15 Specificity Validation start Cancer Cell Line treatments Treatment Groups start->treatments pfk15 PFK15 Treatment treatments->pfk15 Chemical Inhibition siRNA PFKFB3 siRNA Transfection treatments->siRNA Genetic Knockdown control Vehicle/Scrambled siRNA Control treatments->control analysis Phenotypic and Molecular Analysis pfk15->analysis siRNA->analysis control->analysis western Western Blot (PFKFB3, p-Akt, etc.) analysis->western glycolysis Glycolysis Assay (Lactate, Glucose Uptake) analysis->glycolysis viability Cell Viability/Apoptosis Assay analysis->viability comparison Compare Phenotypes western->comparison glycolysis->comparison viability->comparison conclusion Conclusion on Specificity comparison->conclusion Similar Phenotypes Suggest Specificity

Caption: Workflow for validating PFK15 specificity using PFKFB3 siRNA.

PFKFB3 is a key regulator of glycolysis and is involved in several signaling pathways that are crucial for cancer cell proliferation and survival. Both PFK15 and PFKFB3 siRNA are expected to modulate these pathways by targeting PFKFB3.

G cluster_pathway PFKFB3 Signaling Pathway in Glycolysis glucose Glucose g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p pfkfb3 PFKFB3 f6p->pfkfb3 pfk1 PFK-1 f6p->pfk1 f26bp Fructose-2,6-BP pfkfb3->f26bp synthesizes f26bp->pfk1 activates f16bp Fructose-1,6-BP pfk1->f16bp glycolysis Glycolysis f16bp->glycolysis lactate Lactate glycolysis->lactate proliferation Cell Proliferation & Survival glycolysis->proliferation pfk15 PFK15 pfk15->pfkfb3 inhibits siRNA siRNA siRNA->pfkfb3 degrades mRNA

Caption: PFKFB3's role in glycolysis and its inhibition by PFK15 and siRNA.

Experimental Protocols

siRNA Transfection and Western Blot Analysis

Objective: To knockdown PFKFB3 expression using siRNA and verify the knockdown efficiency by Western blot.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates to achieve 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two tubes per well. In tube A, dilute PFKFB3-specific siRNA or a non-targeting control siRNA to the desired final concentration (e.g., 20-100 nM) in serum-free medium.

    • In tube B, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate the cells for 48-72 hours at 37°C.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PFKFB3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Glycolysis Assay (Lactate Production)

Objective: To measure the rate of glycolysis by quantifying lactate production in the cell culture medium.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with PFK15, PFKFB3 siRNA, or respective controls for the desired duration.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement:

    • Use a commercial lactate assay kit (e.g., from Sigma-Aldrich, Promega).

    • Prepare a lactate standard curve according to the kit's instructions.

    • Add the reaction mix containing lactate dehydrogenase and a probe to both the standards and the collected media samples in a new 96-well plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 565 nm).

  • Data Analysis: Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve. Normalize the lactate levels to the cell number or total protein content.

Conclusion

Both PFK15 and PFKFB3 siRNA are effective tools for studying the role of PFKFB3 in cellular processes. PFK15 offers a convenient and dose-dependent method for acute inhibition, while siRNA provides a highly specific genetic approach for longer-term studies. The validation of PFK15's on-target effects is significantly strengthened by demonstrating that its cellular and molecular phenotypes phenocopy those induced by PFKFB3 siRNA. This comparative approach is essential for robust and reliable research outcomes.

References

A Comparative Review of PFK-1 Inhibitors in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis, has emerged as a critical target in cancer metabolism. Its inhibition offers a promising therapeutic strategy to disrupt the energy supply of tumor cells and impede their growth. This guide provides a comparative overview of direct and indirect PFK-1 inhibitors that have been evaluated in preclinical studies, presenting key performance data, experimental methodologies, and associated signaling pathways.

Performance Comparison of PFK-1 Inhibitors

The preclinical landscape of PFK-1 inhibitors includes both direct-acting small molecules and indirect inhibitors that target upstream activators of PFK-1. The following tables summarize the in vitro and in vivo efficacy of notable compounds.

In Vitro Activity of Direct PFK-1 Inhibitors

A number of small molecules have been identified as direct inhibitors of PFK-1, with varying selectivity for its different isoforms (PFK-M, PFK-L, and PFK-P). The half-maximal inhibitory concentrations (IC50) for several of these compounds are presented below.

CompoundTarget Isoform(s)IC50 (µM)Cancer Cell Line(s)Key Findings
Cmpd No. 3 PFK-M (modified)~15Jurkat, Caco-2, COLO 829, MDA-MB-231Potent inhibitor of modified, cancer-specific PFK-M.[1]
Cmpd No. 9 PFK-M (modified)~17Jurkat, Caco-2, COLO 829, MDA-MB-231Showed potent inhibition of the highly active modified PFK-M enzyme.[1]
Cmpd No. 29 PFK-L (modified)~8Jurkat, Caco-2, COLO 829, MDA-MB-231Demonstrated effective inhibition of the shorter, modified fragment of PFK-L.[1]
Cmpd No. 30 PFK-L (modified)~8Jurkat, Caco-2, COLO 829, MDA-MB-231Showed potent inhibition of the highly active modified PFK-L enzyme.[1]
Cmpd No. 31 PFK-L (modified)~9Jurkat, Caco-2, COLO 829, MDA-MB-231Exhibited similar half-maximal inhibitory concentrations to Cmpd No. 29 and 30 against modified PFK-L.[1]
Cmpd No. 32 PFK-L (modified)~9Jurkat, Caco-2, COLO 829, MDA-MB-231Exhibited similar half-maximal inhibitory concentrations to Cmpd No. 29 and 30 against modified PFK-L.[1]
Penfluridol PFKLNot specified (direct binding confirmed)Esophageal Squamous Cell Carcinoma (ESCC) cells (KYSE30, KYSE150, KYSE270)Identified as a direct binder to PFKL, inhibiting glycolysis and inducing apoptosis.[2]
Preclinical Efficacy of Indirect PFK-1 Inhibitors

Indirect inhibitors often target PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3), an enzyme that produces fructose-2,6-bisphosphate, a potent allosteric activator of PFK-1.

InhibitorTargetIC50In Vitro ModelsIn Vivo ModelsKey Findings
PFK-158 PFKFB3137 nMBreast, lung, glioblastoma, ovarian, pancreatic, melanoma, and colon cancer cell linesHuman-derived tumor xenografts and syngeneic murine modelsDemonstrates broad anti-tumor activity and is well-tolerated in preclinical models.[3]
PFK-015 PFKFB34.01-5.08 µMEsophageal cancer cell linesImmunodeficient nude mice with esophageal cancer cell xenograftsMarkedly reduced tumor volume and final tumor mass in immunodeficient mice.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols cited in the reviewed literature.

In Vitro PFK-1 Enzyme Activity Assay
  • Principle: The activity of PFK-1 is determined by a coupled enzyme assay. PFK-1 catalyzes the conversion of fructose-6-phosphate and ATP to fructose-1,6-bisphosphate and ADP. The production of ADP is then coupled to a series of reactions that result in the oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm.

  • Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, MgCl2, KCl, DTT, NADH, ATP, and an excess of coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase).

  • Procedure:

    • The reaction is initiated by the addition of fructose-6-phosphate.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rate of NADH oxidation is proportional to the PFK-1 activity.

  • Inhibitor Screening: To determine the IC50 value of an inhibitor, the assay is performed with varying concentrations of the compound, and the percentage of inhibition is calculated relative to a control without the inhibitor.

In Vivo Tumor Xenograft Studies
  • Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor cells.

  • Cell Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted in the organ of origin.

  • Treatment Regimen: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The inhibitor is administered through various routes (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

  • Example (Penfluridol in ESCC):

    • KYSE150 cells were subcutaneously injected into nude mice.

    • When tumors reached approximately 100 mm³, mice were treated with penfluridol (20 mg/kg) or vehicle every two days.

    • Tumor growth was monitored for 21 days.

Signaling Pathways and Mechanisms of Action

PFK-1 inhibition fundamentally disrupts the central carbon metabolism of cancer cells. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate Glycolysis_End Pyruvate / Lactate F16BP->Glycolysis_End Glycolysis Nucleotides Nucleotide Synthesis PPP->Nucleotides NADPH NADPH Production (Redox Balance) PPP->NADPH PFK1->F16BP Inhibitor PFK-1 Inhibitor Inhibitor->PFK1 Indirect_PFK1_Inhibition PFKFB3 PFKFB3 F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) PFKFB3->F26BP produces PFK1 PFK-1 F26BP->PFK1 activates Glycolysis Glycolytic Flux PFK1->Glycolysis Indirect_Inhibitor Indirect Inhibitor (e.g., PFK-158) Indirect_Inhibitor->PFKFB3

References

Safety Operating Guide

Navigating the Safe Disposal of PFK-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of PFK-IN-1, a phosphofructokinase-1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of similar small molecule kinase inhibitors.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations before proceeding with any disposal.

Immediate Safety and Handling Precautions

Given that small molecule inhibitors are biologically active and may possess uncharacterized toxicological properties, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) is required:

  • Eye Protection: Chemical safety goggles are essential to prevent eye exposure.

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A lab coat must be worn at all times.[1]

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood or if there is a risk of aerosolization, an appropriate respirator should be used.[1]

Engineering Controls:

  • Always handle solid this compound and prepare solutions within a certified laboratory fume hood to minimize the risk of inhalation.[1]

  • Ensure the laboratory is well-ventilated.[1]

Step-by-Step Disposal Protocol

The correct disposal method for this compound is contingent on its physical state (solid or solution) and whether it has contaminated other materials.

1. Unused or Expired Solid Compound:

  • Do not discard solid this compound in regular trash.

  • The original container with the unused or expired compound is to be treated as hazardous chemical waste.[1]

  • Ensure the container is securely sealed and the label is clear and legible.[1]

  • Store the container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible substances.[1]

2. This compound Solutions:

  • Under no circumstances should this compound solutions be poured down the drain.[2]

  • All liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").[1]

  • Store this waste container in a designated satellite accumulation area within the laboratory.[1]

3. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[1]

  • Sharps: Any needles or syringes used with this compound solutions must be disposed of in an approved sharps container.[1]

  • Glassware: If possible, decontaminate contaminated glassware by rinsing with a suitable solvent. This rinsate must be collected and treated as hazardous liquid waste. If decontamination is not feasible, the glassware itself should be disposed of as hazardous solid waste.[1]

Data Presentation: Waste Disposal Summary

Waste TypeDisposal ContainerLabeling RequirementsStorage Location
Unused/Expired Solid this compound Original, tightly sealed containerOriginal product labelDesignated hazardous waste accumulation area
This compound Solutions (in solvent) Sealed, leak-proof hazardous waste container"Hazardous Waste," "this compound in [Solvent Name]"Designated satellite accumulation area
Contaminated Solid Labware Designated hazardous waste bag or container"Hazardous Waste," "this compound Contaminated Debris"Designated satellite accumulation area
Contaminated Sharps Approved sharps container"Hazardous Waste," "Sharps"Designated satellite accumulation area
Contaminated Glassware (Non-decontaminated) Designated hazardous solid waste container"Hazardous Waste," "Contaminated Glassware"Designated satellite accumulation area
Glassware Decontamination Rinsate Sealed, leak-proof hazardous waste container"Hazardous Waste," "[Solvent Name] Rinsate"Designated satellite accumulation area

Mandatory Visualization: this compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste materials.

PFK_IN_1_Disposal_Workflow cluster_start Waste Generation cluster_identification Waste Identification & Segregation cluster_containment Waste Containment cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (Unused compound, contaminated labware) start->solid Is it solid? liquid Liquid Waste (Solutions, rinsate) start->liquid Is it liquid? sharps Sharps Waste (Needles, syringes) start->sharps Is it a sharp? solid_container Hazardous Waste Bag/Container solid->solid_container liquid_container Sealed, Leak-Proof Container liquid->liquid_container sharps_container Approved Sharps Container sharps->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

This compound Disposal Workflow Diagram

References

Essential Safety and Operational Guidance for Handling PFK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for PFK-IN-1 is not publicly available. The following guidance is based on general safety protocols for handling novel research chemicals and information from generic safety data sheets for similar compounds. It is imperative to supplement this information with a risk assessment specific to your laboratory's capabilities and to consult your institution's Environmental Health and Safety (EHS) department for local regulations.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a phosphofructokinase (PFK) inhibitor. The protocols outlined below are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the procedure being performed.

ProcedureRequired PPE
Handling Solid Compound (Weighing, Aliquoting) - Chemical safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Lab coat- Respiratory protection (if not handled in a fume hood)
Preparing Solutions - Chemical safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Lab coat
General Laboratory Use - Chemical safety goggles or glasses- Chemical-resistant gloves (e.g., nitrile)- Lab coat
Spill Cleanup - Chemical safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Lab coat- Respiratory protection (as needed)

Standard Operating Procedures (SOP)

Adherence to standard operating procedures is critical for the safe use of this compound in a laboratory setting.

Handling and Storage
  • Engineering Controls: Always handle the solid compound and prepare solutions in a certified laboratory fume hood to prevent inhalation of dust or vapors. Ensure adequate ventilation in the laboratory.

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations.

Storage ConditionDuration
Powder (-20°C)3 years
Powder (4°C)2 years
In solvent (-80°C)6 months
In solvent (-20°C)1 month

Data sourced from generic MedChemExpress guidelines.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek medical attention.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Segregation and Disposal
  • Unused or Expired Solid Compound:

    • The original container with the unused or expired compound is to be treated as hazardous chemical waste.

    • Ensure the container is tightly sealed and the label is intact and legible.

    • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Solutions of this compound:

    • Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Contaminated Labware and Materials:

    • Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated hazardous waste bag or container.

    • Sharps: Needles and syringes used to handle solutions of the inhibitor must be disposed of in an approved sharps container.

    • Glassware: Contaminated glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.

Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Experimental Workflow and Waste Management Diagrams

PFK_IN_1_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep Acquire this compound weigh Weigh Solid Compound in Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste (Gloves, Tips) experiment->solid_waste sharps_waste Dispose of Sharps experiment->sharps_waste decontaminate Decontaminate Glassware experiment->decontaminate ehs_pickup Arrange EHS Pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup sharps_waste->ehs_pickup decontaminate->ehs_pickup

Caption: Workflow for handling this compound from acquisition to disposal.

Waste_Segregation_Decision_Tree This compound Waste Segregation cluster_waste_type Identify Waste Type cluster_containers Dispose in Correct Container start Waste Generated is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No liquid_container Hazardous Liquid Waste Container is_liquid->liquid_container Yes is_solid Solid? is_sharp->is_solid No sharps_container Sharps Container is_sharp->sharps_container Yes solid_container Hazardous Solid Waste Bag/Container is_solid->solid_container Yes

Caption: Decision tree for proper segregation of this compound waste.

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